Oxanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56573-79-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(2S)-oxan-2-ol |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1 |
InChI Key |
CELWCAITJAEQNL-YFKPBYRVSA-N |
SMILES |
C1CCOC(C1)O |
Isomeric SMILES |
C1CCO[C@@H](C1)O |
Canonical SMILES |
C1CCOC(C1)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (Kow), often expressed in its logarithmic form as log P, is a critical physicochemical parameter that quantifies the lipophilicity (fat-loving) or hydrophilicity (water-loving) of a chemical substance. It is defined as the ratio of the concentration of a compound in a mixture of 1-octanol and water at equilibrium.[1][2] This coefficient serves as a crucial indicator in diverse scientific fields, particularly in drug discovery and environmental science, for predicting the behavior of a substance in biological and environmental systems.
1-Octanol is selected as the organic solvent because its amphiphilic nature, possessing both a non-polar alkyl chain and a polar hydroxyl group, provides a reasonable simulation of the lipid bilayers of cell membranes.[1][3][4] The value of Kow is a measure of how a chemical will partition between the aqueous and lipid phases in a biological system.
The partition coefficient (P) is calculated as:
P = [Concentration in octanol] / [Concentration in water]
Due to the wide range of P values, it is more convenient to use the common logarithm, log P.[2]
-
log P = 0 : The compound is equally soluble in octanol and water.[1]
-
log P > 0 : The compound is more soluble in octanol (lipophilic).[1]
-
log P < 0 : The compound is more soluble in water (hydrophilic).
For ionizable substances, the distribution of the compound between the two phases is pH-dependent. The distribution coefficient (D) is used to describe the partition at a specific pH, which accounts for both the ionized and unionized forms of the compound. The log D is the effective lipophilicity of a compound at a given pH.[4][5]
Significance of the Octanol-Water Partition Coefficient
The Kow is a cornerstone of quantitative structure-activity relationships (QSAR) and plays a pivotal role in:
-
Drug Development : It is instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6][7] A drug's ability to cross biological membranes, its bioavailability, and its potential for binding to plasma proteins are all influenced by its log P value.[1][8]
-
Environmental Science : Kow is used to predict the environmental fate of organic pollutants.[3] It helps in estimating a chemical's tendency to bioaccumulate in organisms, adsorb to soil and sediments, or remain dissolved in water.[2]
Experimental Protocols for Determining Kow
Several methods are employed to determine the octanol-water partition coefficient, each with its own advantages and limitations.
Shake-Flask Method
This is the traditional and most straightforward method for measuring Kow. It is most suitable for compounds with log P values in the range of -2 to 4.[9]
Methodology:
-
Preparation of Phases : 1-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
-
Analyte Introduction : A known amount of the test substance is dissolved in either water-saturated octanol or octanol-saturated water.
-
Partitioning : The two phases are combined in a flask in a known volume ratio. The flask is then agitated (shaken) until equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis : The concentration of the substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.[10][11]
-
Calculation : The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Slow-Stirring Method
This method is particularly useful for highly hydrophobic compounds (high log P) where emulsions can be a problem with the shake-flask method.[12]
Methodology:
-
System Setup : A vessel is filled with known volumes of octanol and water. The interface between the two phases is well-defined.
-
Analyte Introduction : The test substance is typically introduced into the octanol phase.
-
Gentle Agitation : The two phases are stirred slowly for an extended period (days to weeks) to allow the solute to partition between the phases without forming an emulsion.
-
Sampling and Analysis : Samples are taken from both the octanol and water phases at regular intervals until the concentration in each phase remains constant, indicating that equilibrium has been reached.
-
Concentration Measurement : The concentration of the analyte in each phase is measured.
-
Calculation : Kow is calculated from the equilibrium concentrations.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a rapid and efficient way to estimate log P values. It is based on the correlation between the retention time of a compound on a reverse-phase HPLC column and its known log P value.[9][10]
Methodology:
-
Column and Mobile Phase : A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.[13]
-
Calibration : A series of standard compounds with accurately known log P values are injected into the HPLC system.
-
Retention Time Measurement : The retention time for each standard is recorded.
-
Calibration Curve : A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known log P values of the standards. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Sample Analysis : The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
log P Determination : The log P of the test compound is determined by interpolating its retention factor on the calibration curve.
Data Presentation
The following table summarizes the approximate log P values for a selection of common compounds.
| Compound | Log P Value | Classification |
| Urea | -2.11 | Hydrophilic |
| Aspirin | 1.19 | Moderately Lipophilic |
| Ibuprofen | 3.97 | Lipophilic |
| Diazepam | 2.82 | Lipophilic |
| DDT | 6.91 | Very Lipophilic |
| Benzene | 2.13 | Lipophilic |
| Vitamin C | -1.85 | Hydrophilic |
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. evaluation-of-octanol-water-partition-coefficients-by-using-high-performance-liquid-chromatography - Ask this paper | Bohrium [bohrium.com]
- 11. youtube.com [youtube.com]
- 12. determining-octanol-water-partition-coefficients-for-extremely-hydrophobic-chemicals-by-combining-slow-stirring-and-solid-phase-microextraction - Ask this paper | Bohrium [bohrium.com]
- 13. youtube.com [youtube.com]
The Pivotal Role of logP in Drug Discovery: A Technical Guide
An in-depth exploration of the partition coefficient (logP) and its critical influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide is intended for researchers, scientists, and drug development professionals.
In the intricate process of drug discovery and development, a multitude of physicochemical properties are evaluated to predict a molecule's behavior in a biological system. Among these, the partition coefficient, expressed as logP, stands out as a cornerstone parameter, profoundly influencing a drug's journey from administration to its therapeutic target. This technical guide provides a comprehensive overview of the significance of logP, detailing its impact on drug absorption, distribution, metabolism, and excretion (ADME), and offers standardized protocols for its experimental determination.
Understanding logP: The Measure of Lipophilicity
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically a non-polar lipid/organic solvent and a polar aqueous phase. It is a fundamental descriptor of a molecule's lipophilicity or hydrophobicity. The logarithm of this ratio is known as logP.[1]
A positive logP value indicates that the compound is more soluble in the lipid phase, signifying higher lipophilicity. Conversely, a negative logP value suggests greater solubility in the aqueous phase, indicating hydrophilicity. A logP of zero implies that the compound partitions equally between the two phases.[2][3] For instance, a logP of 1 means the compound is ten times more soluble in the lipid phase than in the aqueous phase.
It is crucial to distinguish logP from logD. While logP describes the partition coefficient of the neutral form of a molecule, logD (the distribution coefficient) accounts for both the ionized and unionized forms at a specific pH.[4] As the pH of biological compartments varies, logD is often more relevant for predicting a drug's behavior in the body.
The Impact of logP on Pharmacokinetics and Pharmacodynamics
The lipophilicity of a drug, as quantified by logP, is a critical determinant of its ADME profile, which in turn governs its overall pharmacokinetic and pharmacodynamic behavior.
Absorption
For a drug to be absorbed, it must pass through biological membranes, which are primarily lipid bilayers. Therefore, a certain degree of lipophilicity is essential for passive diffusion across these membranes.
-
Oral Bioavailability: For orally administered drugs, an optimal logP range is crucial for absorption from the gastrointestinal tract. Highly hydrophilic drugs (low logP) may have poor membrane permeability, while highly lipophilic drugs (high logP) can be poorly soluble in the aqueous gut environment and may get trapped in the lipid membrane.[5] The ideal logP range for good oral and intestinal absorption is generally considered to be between 1.35 and 1.8.[6]
-
Central Nervous System (CNS) Penetration: To cross the blood-brain barrier (BBB), a highly selective and lipophilic barrier, a drug must possess sufficient lipophilicity. The optimal logP value for CNS-targeting drugs is typically around 2.[2][6] Studies have shown a strong correlation between a compound's logP value and its ability to penetrate the brain.[7][8]
Distribution
Once absorbed into the bloodstream, a drug is distributed to various tissues and organs. Lipophilicity plays a significant role in this process.
-
Plasma Protein Binding: Highly lipophilic drugs tend to bind more extensively to plasma proteins, such as albumin. This binding can limit the free concentration of the drug available to exert its therapeutic effect.
-
Tissue Accumulation: Lipophilic compounds can accumulate in fatty tissues, leading to a larger volume of distribution. This can prolong the drug's half-life but may also lead to delayed toxicity.[2]
Metabolism and Excretion
The body's mechanisms for metabolizing and eliminating drugs are also influenced by their lipophilicity.
-
Metabolism: Lipophilic drugs are more readily metabolized by cytochrome P450 enzymes in the liver, which often introduce polar groups to increase water solubility and facilitate excretion.[9]
-
Excretion: The kidneys are more efficient at excreting polar, water-soluble compounds. Highly lipophilic drugs are often reabsorbed in the renal tubules and thus have slower renal clearance.
The following table summarizes the general relationship between logP and key ADME properties:
| ADME Property | Low logP (Hydrophilic) | Optimal logP | High logP (Lipophilic) |
| Absorption | Poor membrane permeability | Good balance of solubility and permeability | Poor aqueous solubility, may get trapped in membranes |
| Distribution | Lower plasma protein binding, confined to extracellular fluids | Balanced distribution | High plasma protein binding, accumulates in fatty tissues |
| Metabolism | Slower metabolism | Optimal substrate for metabolic enzymes | Rapidly metabolized |
| Excretion | Rapid renal excretion | Balanced excretion | Slow renal excretion, potential for accumulation |
Optimal logP Ranges in Drug Design
The ideal logP value for a drug candidate is highly dependent on its intended therapeutic application and route of administration. The following table provides a summary of generally accepted optimal logP ranges.
| Application / Route of Administration | Optimal logP Range | Rationale |
| Oral Administration | 1.35 - 1.8 | Balances aqueous solubility in the gut with membrane permeability for absorption.[6] |
| Central Nervous System (CNS) Drugs | ~ 2.0 (typically 1.5 - 2.7) | Sufficient lipophilicity to cross the blood-brain barrier.[7] |
| Sublingual Administration | > 5 | High lipophilicity facilitates rapid absorption through the oral mucosa.[2][6] |
It is important to note that these are general guidelines, and exceptions exist. For instance, some drugs that are substrates for active transport mechanisms can defy these lipophilicity-based predictions.
Lipinski's Rule of Five and the Role of logP
Christopher Lipinski's "Rule of Five" provides a set of simple molecular property guidelines to predict the oral bioavailability of a drug candidate.[10] A compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:
-
Molecular weight ≤ 500 Da
-
logP ≤ 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
While widely used as a filter in early drug discovery, it is important to remember that this is a rule of thumb and not an absolute law. Many successful drugs, particularly natural products and those utilizing transporter-mediated uptake, are exceptions to this rule.
Experimental Determination of logP
Accurate determination of logP is crucial for guiding drug design and optimization. Several experimental methods are available, with the shake-flask method and high-performance liquid chromatography (HPLC) being the most common.
Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[4][11]
Experimental Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) to represent the aqueous phase.
-
Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer by vigorously shaking them together for 24 hours and then allowing the phases to separate.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
Add a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol to a vial.
-
Add a small aliquot of the compound's stock solution.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[4]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC-based method is an indirect but high-throughput alternative for estimating logP. It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Experimental Protocol:
-
System Setup:
-
Use a reverse-phase HPLC system with a suitable column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a series of reference compounds with known logP values that span the expected range of the test compound.
-
Inject each reference compound and record its retention time.
-
Calculate the capacity factor (k') for each reference compound.
-
Create a calibration curve by plotting the log k' values against the known logP values of the reference compounds.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its capacity factor.
-
-
logP Determination:
-
Use the calibration curve to determine the logP of the test compound from its measured capacity factor.
-
Method Validation: The HPLC method should be validated for linearity, precision, accuracy, and robustness to ensure reliable logP determination.
Visualizing the Importance of logP
The following diagrams, generated using Graphviz, illustrate key concepts related to logP in drug discovery.
Quantitative Data on logP of Common Drugs
The following table provides the logP values for a selection of common drugs, illustrating the diversity of lipophilicity among therapeutic agents.
| Drug | Therapeutic Class | Route of Administration | logP Value |
| Amitriptyline | Antidepressant (TCA) | Oral | 4.92 |
| Atenolol | Beta-blocker | Oral | 0.16 |
| Caffeine | CNS Stimulant | Oral | -0.07 |
| Diazepam | Benzodiazepine | Oral, IV | 2.82 |
| Ibuprofen | NSAID | Oral | 3.97 |
| Morphine | Opioid Analgesic | Oral, IV, IM | 0.89 |
| Paracetamol (Acetaminophen) | Analgesic, Antipyretic | Oral, IV | 0.46 |
| Zopiclone | Hypnotic | Oral | 0.8 |
Note: logP values can vary slightly depending on the experimental or computational method used.
Conclusion
The partition coefficient, logP, is an indispensable parameter in modern drug discovery. Its profound influence on a drug's ADME profile makes it a critical consideration from the earliest stages of lead identification and optimization. A thorough understanding of the principles of lipophilicity and the careful application of experimental and computational methods to determine logP are essential for the successful development of safe and effective medicines. By balancing lipophilicity with other key physicochemical properties, drug discovery teams can significantly increase the probability of advancing a candidate molecule through clinical trials and ultimately to the market.
References
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. acdlabs.com [acdlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Crucial Role of Lipophilicity in Drug Discovery: An In-depth Guide to Octanol-Water Partitioning
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lipophilicity, a critical physicochemical property in drug design and development. Its influence on a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount to a candidate's success. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity, and this document details its theoretical underpinnings, experimental determination, and practical implications in the pharmaceutical sciences.
The Core Concept: Understanding Lipophilicity and LogP
Lipophilicity describes the affinity of a chemical compound for a lipid-rich (non-polar) environment versus an aqueous (polar) environment.[1] In drug discovery, it is a key determinant of how a drug will behave in the body, influencing its ability to cross biological membranes, bind to target proteins, and be eliminated.
The most common method for quantifying lipophilicity is by determining the octanol-water partition coefficient (P). This is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] For ease of use, the logarithmic form, logP, is universally employed.
A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative logP value signifies a preference for the aqueous phase (hydrophilic). A logP of zero means the compound partitions equally between the two phases.[2]
The Impact of Lipophilicity on ADME Properties
The lipophilicity of a drug candidate profoundly affects its entire pharmacokinetic journey through the body. A delicate balance is required; a drug that is too lipophilic may be poorly soluble in aqueous environments like the gastrointestinal tract and blood, while a drug that is too hydrophilic may not effectively cross cell membranes to reach its target.[3]
Quantitative Data: LogP Values of Common Drugs
The following table summarizes the experimentally determined logP values for a selection of common pharmaceutical compounds, illustrating the wide range of lipophilicities encountered in drug design.
| Drug | Therapeutic Class | LogP Value | Lipophilicity Classification |
| Atenolol | Beta-Blocker | 0.16 | Hydrophilic |
| Cimetidine | H2 Receptor Antagonist | 0.40 | Hydrophilic |
| Paracetamol | Analgesic | 0.46 | Hydrophilic |
| Theophylline | Bronchodilator | -0.02 | Hydrophilic |
| Ibuprofen | NSAID | 3.97 | Lipophilic |
| Diazepam | Benzodiazepine | 2.82 | Lipophilic |
| Amiodarone | Antiarrhythmic | 7.56 | Highly Lipophilic |
| Propranolol | Beta-Blocker | 2.63 | Lipophilic |
| Fluoxetine | SSRI Antidepressant | 4.05 | Lipophilic |
| Warfarin | Anticoagulant | 2.64 | Lipophilic |
Experimental Protocols for LogP Determination
Accurate determination of logP is crucial for building reliable structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) models. The two most prevalent experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct way to measure logP. It involves the direct partitioning of a compound between n-octanol and water.[4]
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water by shaking the two liquids together and allowing them to separate.
-
Pre-saturate water with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment.
-
-
Dissolution of the Compound:
-
A known amount of the test compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The concentration should be kept low to avoid the formation of aggregates.
-
-
Partitioning:
-
The two phases are combined in a separating funnel in a defined volume ratio.
-
The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow the compound to reach equilibrium between the two phases.[4]
-
The funnel is then allowed to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method for estimating logP.[5] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.
Methodology:
-
System Setup:
-
An HPLC system equipped with a reverse-phase column (e.g., C18) is used.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
-
-
Calibration:
-
A series of standard compounds with known logP values are injected into the HPLC system.
-
The retention time (t_R_) for each standard is recorded.
-
The capacity factor (k') is calculated for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.
-
-
Sample Analysis:
-
The test compound is injected into the same HPLC system under identical conditions.
-
Its retention time is measured, and the capacity factor is calculated.
-
-
LogP Determination:
-
The logP of the test compound is determined by interpolating its log k' value on the calibration curve.
-
Conclusion
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is an indispensable parameter in modern drug discovery. Its profound influence on the ADME properties of a compound necessitates its careful consideration and optimization from the earliest stages of a project. The shake-flask and RP-HPLC methods provide robust and reliable means for determining logP, enabling researchers to make informed decisions in the design of safe and effective new medicines. A thorough understanding of the principles and methodologies outlined in this guide is essential for any scientist involved in the development of novel therapeutics.
References
The role of octanol in environmental fate studies
An In-depth Technical Guide on the Role of Octanol in Environmental Fate Studies
Introduction
In the fields of environmental science, toxicology, and drug development, understanding the environmental fate of a chemical is of paramount importance. Predicting how a substance will behave when released into the ecosystem—whether it will dissolve in water, bind to soil, or accumulate in living organisms—is crucial for risk assessment and regulatory decisions. At the core of this predictive science lies a simple yet powerful parameter: the n-octanol/water partition coefficient (Kow) .[1][2][3]
Octanol, an eight-carbon alcohol, serves as a surrogate for the fatty, lipid-rich environments found in soil organic matter and biological tissues. The Kow value is a measure of a chemical's hydrophobicity (or lipophilicity, "fat-loving" nature) and is defined as the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[1][2][4] A high Kow indicates a preference for fatty environments, while a low Kow suggests a preference for water.[3] This guide provides a technical overview of the role of octanol in these studies, detailing the experimental methods used to determine Kow and its application in predicting the environmental distribution and impact of chemical compounds.
The Octanol-Water Partition Coefficient (Log Kow)
Due to the vast range of partitioning behaviors, the Kow value is almost always expressed in its logarithmic form, Log Kow .[4] This allows for the convenient comparison of chemicals with vastly different properties on a manageable scale.
-
High Log Kow (typically > 4.5): Indicates that the substance is hydrophobic and lipophilic. These chemicals are likely to adsorb to organic matter in soil and sediment and have a high potential to bioaccumulate in the fatty tissues of organisms.[2][4][5]
-
Low Log Kow (typically < 2): Indicates that the substance is hydrophilic. These chemicals tend to be more water-soluble and mobile in the environment, remaining primarily in the aqueous phase.[1][4][6]
The Log Kow value is a critical input parameter for numerous environmental fate and transport models, forming the basis for quantitative structure-activity relationships (QSARs) that predict a substance's behavior from its chemical structure.[2][5][7]
Caption: Conceptual model of chemical partitioning based on Log Kow.
Experimental Protocols for Determining Kow
Several standardized methods exist for the experimental determination of Log Kow, most notably those outlined by the Organisation for Economic Co-operation and Development (OECD). The choice of method depends on the substance's properties and the expected Log Kow range.[8]
OECD 107: Shake-Flask Method
This is the most direct method for measuring Kow.
-
Principle: A small amount of the test substance is dissolved in a system containing n-octanol and water. The system is vigorously shaken to facilitate partitioning and then allowed to separate. The concentration of the substance in each phase is measured to calculate the partition coefficient.[1][9]
-
Detailed Methodology:
-
Preparation: Prepare a stock solution of the test substance in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.[1]
-
Equilibration: In a suitable vessel (e.g., a separatory funnel), combine precisely measured volumes of n-octanol, water, and the stock solution. Three tests are performed using different volume ratios of the two solvents.[6][9]
-
Shaking: Agitate the vessel mechanically until equilibrium is achieved. The time required varies depending on the substance.
-
Phase Separation: Separate the n-octanol and water phases. Centrifugation is typically required to ensure a clean separation and remove any micro-emulsions.[1][6][9]
-
Analysis: Determine the concentration of the test substance in each phase using an appropriate analytical technique, such as UV/VIS spectrophotometry, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[9][10]
-
Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). The final value is reported as the average of the triplicate runs.
-
-
Applicability: This method is best suited for substances with a Log Kow in the range of -2 to 4.[6][11]
-
Limitations: For highly hydrophobic substances (Log Kow > 4), the formation of micro-droplets of octanol in the aqueous phase can lead to an overestimation of the concentration in water, resulting in an artificially low Kow.[6] The method is also not suitable for surface-active agents.[11]
OECD 117: HPLC Method
This is an indirect method that estimates Log Kow based on chromatographic retention time.
-
Principle: The method relies on the observation that for a homologous series of chemicals, there is a linear relationship between the logarithm of their retention time on a reverse-phase HPLC column and their Log Kow.[12] The stationary phase is non-polar (e.g., C18-coated silica), and hydrophilic chemicals elute first, followed by more lipophilic chemicals.[12]
-
Detailed Methodology:
-
Calibration: Select a set of at least 6 structurally similar reference compounds with accurately known Log Kow values that bracket the expected Log Kow of the test substance.
-
Chromatography: Perform isocratic elution of the reference compounds on the HPLC system and measure their retention times.
-
Calibration Curve: Plot the known Log Kow values of the reference compounds against the logarithm of their capacity factors (k), which are calculated from their retention times. This creates a regression line.
-
Sample Analysis: Inject the test substance into the HPLC system under the identical conditions and determine its retention time in duplicate.[12]
-
Calculation: Calculate the capacity factor for the test substance and use the regression equation from the calibration curve to determine its Log Kow.[12]
-
-
Applicability: The HPLC method is generally suitable for compounds with a Log Kow in the range of 0 to 6.[8][12]
OECD 123: Slow-Stirring Method
This method was developed to overcome the limitations of the shake-flask method for very hydrophobic chemicals.
-
Principle: Instead of vigorous shaking, the octanol-water-substance system is mixed by slow, gentle stirring. This avoids the formation of micro-emulsions while still allowing the system to reach equilibrium over time.[6]
-
Detailed Methodology:
-
Preparation: The test substance is added to a mixture of n-octanol and water in a thermostatted vessel.
-
Equilibration: The mixture is stirred at a slow speed for an extended period. For very hydrophobic substances, reaching equilibrium can take several days.[6][13]
-
Phase Separation & Analysis: Once equilibrium is confirmed, stirring is stopped, and the phases are allowed to separate. Samples are taken from each phase and analyzed using appropriate methods, similar to the shake-flask protocol.
-
-
Applicability: This is the gold-standard method for highly hydrophobic substances (Log Kow > 4) and can measure values up to and beyond Log Kow 8.[13]
Caption: Experimental workflow for the OECD 107 Shake-Flask method.
Data Presentation
Summary of Kow Determination Methods
| Method | OECD Guideline | Log Kow Range | Principle | Key Advantage |
| Shake-Flask | OECD 107 | -2 to 4[6][11] | Direct Measurement | Simple and direct determination. |
| HPLC Method | OECD 117 | 0 to 6[8][12] | Indirect (Retention Time) | Fast, requires small sample amounts. |
| Slow-Stirring | OECD 123 | > 4[6][13] | Direct Measurement | Avoids emulsions for hydrophobic chemicals. |
Example Log Kow Values for Common Pollutants
| Chemical Class | Example Compound | Log Kow Value | Environmental Significance |
| Organochlorine Insecticide | DDT | ~6.9 | Highly bioaccumulative, persistent.[4] |
| Organophosphate Insecticide | Malathion | ~2.75 | More water-soluble, less bioaccumulative.[4] |
| Polychlorinated Biphenyls (PCBs) | Decachlorobiphenyl | ~8.2 | Extremely hydrophobic, strong partitioning to sediment.[14] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | ~6.0 | Adsorbs strongly to particulate matter. |
Predicting Environmental Fate with Log Kow
The Log Kow value is a cornerstone for predicting how a chemical will partition among different environmental compartments: water, soil, air, and biota.
Bioaccumulation and Bioconcentration
Bioaccumulation is the process by which chemicals build up in an organism. A primary driver of this process for organic chemicals is hydrophobicity.
-
Mechanism: Chemicals with a high Log Kow have a low affinity for water and a high affinity for lipids.[2] When an aquatic organism is exposed, these chemicals readily partition from the water into its fatty tissues, accumulating over time to concentrations much higher than in the surrounding environment.
-
Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water. There is a strong, often linear, relationship between Log BCF and Log Kow. For regulatory purposes, a Log Kow > 5 is often used as a screening criterion for identifying potentially bioaccumulative substances, corresponding to a BCF > 5000.[5]
Soil and Sediment Adsorption
The fate of chemicals in terrestrial and aquatic systems is heavily influenced by their tendency to adsorb to solid phases.
-
Mechanism: Hydrophobic chemicals (high Log Kow) preferentially move out of the water column and bind to the organic carbon fraction of soil and sediments.[2][4] This process reduces the chemical's bioavailability and mobility but can also create a long-term reservoir of contamination.
-
Organic Carbon-Water Partition Coefficient (Koc): This parameter describes the partitioning between organic carbon and water. While it can be measured directly, it is frequently and reliably estimated from the Log Kow using established QSAR equations.[15]
Atmospheric Deposition
While less direct, Log Kow also influences a chemical's fate in the atmosphere.
-
Mechanism: A chemical's tendency to adsorb to airborne particulate matter versus remaining in the vapor phase is related to its hydrophobicity.[16] Highly hydrophobic compounds are more likely to be associated with particles, which are then removed from the atmosphere through wet deposition (washout by rain or snow) and dry deposition (gravitational settling).[16][17]
References
- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. app1-c89-pub.pressidium.com - Kow Chemistry [app1-c89-pub.pressidium.com]
- 4. youtube.com [youtube.com]
- 5. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 7. epa.gov [epa.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 10. rc.usf.edu [rc.usf.edu]
- 11. oecd.org [oecd.org]
- 12. search.library.uvic.ca [search.library.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 17. ACP - Technical note: AQMEII4 Activity 1: evaluation of wet and dry deposition schemes as an integral part of regional-scale air quality models [acp.copernicus.org]
The Core Principles of Solvent Partitioning with Octanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of solvent partitioning, with a specific focus on the octanol-water partition coefficient (LogP). It delves into the thermodynamic underpinnings of this critical physicochemical parameter and explores its profound implications for drug discovery and development. This guide offers detailed experimental protocols for LogP determination, presents quantitative data for a range of pharmaceutical compounds, and utilizes visualizations to clarify complex relationships and workflows.
Introduction to Solvent Partitioning and the Octanol-Water Partition Coefficient (LogP)
The partitioning of a solute between two immiscible liquid phases is a fundamental phenomenon in chemistry and biology. In the pharmaceutical sciences, the partitioning of a drug molecule between an aqueous phase (representing the biological fluids) and a lipophilic phase is of paramount importance as it governs the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The most widely accepted measure of a drug's lipophilicity is the octanol-water partition coefficient (Kow) , or its logarithmic form, LogP . It is defined as the ratio of the concentration of a compound in a water-saturated octanol phase to its concentration in an octanol-saturated aqueous phase at equilibrium.[1][2]
A positive LogP value indicates that the compound is more soluble in octanol than in water, signifying a lipophilic or "fat-loving" nature. Conversely, a negative LogP value suggests a higher affinity for the aqueous phase, indicating a hydrophilic or "water-loving" character. A LogP of zero implies equal partitioning between the two phases.
The choice of octanol as the organic phase is intentional. Its amphiphilic nature, possessing both a non-polar alkyl chain and a polar hydroxyl group, provides a reasonable mimic of the lipid bilayers of biological membranes.[3]
Thermodynamic Basis of Partitioning
The partitioning of a solute between two immiscible phases is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG) . The transfer of a solute from the aqueous phase to the octanol phase is spontaneous if the Gibbs free energy of transfer (ΔG_transfer) is negative.
The relationship between the partition coefficient (P) and the Gibbs free energy of transfer is given by the equation:
ΔG_transfer = -RT ln(P)
where:
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
-
ln(P) is the natural logarithm of the partition coefficient
A negative ΔG_transfer, and therefore a P value greater than 1 (positive LogP), indicates that the transfer from the aqueous to the organic phase is thermodynamically favorable. This favorable partitioning is a result of the complex interplay between enthalpy (ΔH) and entropy (ΔS) changes associated with the desolvation of the molecule from water and its subsequent solvation in octanol. The hydrophobic effect, a major driving force in this process, is largely entropic in nature, arising from the disruption of the highly ordered structure of water molecules surrounding the non-polar solute.[4][5][6]
The Significance of LogP in Drug Development
The lipophilicity of a drug, as quantified by its LogP value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It plays a pivotal role in various stages of a drug's journey through the body.
Absorption
For orally administered drugs, absorption from the gastrointestinal (GI) tract into the bloodstream requires passage through the lipid-rich membranes of the intestinal epithelium. A moderate degree of lipophilicity is generally required for efficient passive diffusion across these membranes.[7][8]
-
Highly hydrophilic drugs (low LogP) are poorly absorbed because they cannot readily partition into the lipid bilayer.
-
Highly lipophilic drugs (high LogP) can also exhibit poor absorption due to their low aqueous solubility, which limits their dissolution in the GI fluids and their ability to reach the membrane surface. They may also become trapped within the lipid membrane.
Distribution
Once in the bloodstream, a drug's distribution to various tissues and organs is influenced by its lipophilicity.
-
Lipophilic drugs tend to distribute more readily into fatty tissues, which can act as a reservoir, potentially prolonging the drug's duration of action but also delaying its elimination.
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system. For drugs targeting the CNS, a certain level of lipophilicity is essential to cross this barrier.[9]
-
Plasma Protein Binding: Lipophilic drugs often exhibit a higher degree of binding to plasma proteins like albumin.[6][10] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues.
Metabolism
The metabolism of drugs, primarily in the liver by cytochrome P450 (CYP450) enzymes, is also influenced by lipophilicity. Lipophilic compounds are more readily taken up by hepatocytes and can be substrates for CYP450 enzymes.[11][12][13][14] Metabolism often involves the introduction of polar functional groups, increasing the drug's water solubility and facilitating its excretion.
Excretion
The kidneys are the primary route of excretion for many drugs and their metabolites. Hydrophilic compounds are more efficiently filtered by the glomerulus and are less likely to be reabsorbed in the renal tubules, leading to their effective elimination in the urine. Lipophilic drugs, on the other hand, are more readily reabsorbed and may require metabolic conversion to more polar forms before they can be efficiently excreted.
The following diagram illustrates the pivotal role of LogP in the ADME process.
Quantitative Data: LogP Values of Common Drugs
The following table provides a summary of experimentally determined LogP values for a selection of common pharmaceutical compounds, illustrating the wide range of lipophilicity observed in marketed drugs.
| Drug | Therapeutic Class | LogP Value |
| Atenolol | Beta-Blocker | 0.16 |
| Morphine | Opioid Analgesic | 0.89 |
| Ciprofloxacin | Antibiotic | -0.99 |
| Ibuprofen | NSAID | 3.97 |
| Diazepam | Benzodiazepine | 2.82 |
| Amiodarone | Antiarrhythmic | 7.56 |
| Warfarin | Anticoagulant | 2.74 |
| Simvastatin | Statin | 4.68 |
| Fluoxetine | SSRI Antidepressant | 4.10 |
| Cetirizine | Antihistamine | 1.50 |
Note: LogP values can vary slightly depending on the experimental method and conditions.
Experimental Protocols for LogP Determination
Several methods are available for the experimental determination of the octanol-water partition coefficient. The choice of method often depends on the properties of the compound, the required accuracy, and the desired throughput.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[1][2][10][15][16]
Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the substance in each phase is determined analytically.
Detailed Protocol:
-
Preparation of Solvents:
-
Saturate n-octanol with water by shaking equal volumes of the two solvents for 24 hours, followed by separation of the layers.
-
Similarly, saturate water with n-octanol.
-
Use these pre-saturated solvents for the experiment.
-
-
Preparation of Test Solution:
-
Prepare a stock solution of the test compound in the appropriate solvent (usually the one in which it is more soluble). The final concentration in the two-phase system should be low enough to avoid saturation in either phase.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or a centrifuge tube with a screw cap), add a known volume of the octanol and aqueous phases. The volume ratio should be varied in different experimental runs (e.g., 1:1, 2:1, 1:2 octanol:water).
-
Add a known amount of the stock solution of the test compound.
-
Shake the vessel vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for the establishment of equilibrium. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Separate the two phases. Centrifugation is often used to ensure a clean separation and to break any emulsions that may have formed.
-
-
Analysis:
-
Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).
-
Ensure the analytical method is validated for both the octanol and aqueous matrices.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_aqueous).
-
LogP = log10(P) = log10(C_octanol / C_aqueous)
-
The following diagram outlines the workflow for the shake-flask method.
References
- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. youtube.com [youtube.com]
- 4. In silico screening of drug-membrane thermodynamics reveals linear relations between bulk partitioning and the potential of mean force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. medium.com [medium.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 11. Drug metabolism - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
An In-Depth Technical Guide to the Meyer-Overton Rule and the Role of Octanol in Anesthetic Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Meyer-Overton rule, a foundational concept in the field of anesthesiology, and the significance of octanol as a key tool in predicting anesthetic potency. This document delves into the quantitative relationship between the lipophilicity of anesthetic agents and their efficacy, details the experimental protocols for determining these properties, and explores the molecular signaling pathways implicated in general anesthesia.
Introduction: The Enduring Legacy of the Meyer-Overton Rule
For over a century, the Meyer-Overton rule has provided a remarkably consistent correlation: the potency of a general anesthetic is directly proportional to its solubility in a lipid-like solvent.[1][2][3] Independently described by Hans Meyer and Charles Overton at the turn of the 20th century, this principle posits that anesthesia occurs when a sufficient number of anesthetic molecules dissolve in the lipid membranes of nerve cells.[1][2][3] This observation laid the groundwork for the "lipid theory" of anesthesia, suggesting that the primary site of anesthetic action is the lipid bilayer of neurons.[2] While modern research has also identified specific protein targets for anesthetics, the Meyer-Overton correlation remains a fundamental concept in anesthetic pharmacology and drug development.[1][2]
Octanol, a simple eight-carbon alcohol, has become the standard surrogate for the lipid environment of cell membranes in these studies. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, allows it to mimic the interface between the aqueous extracellular environment and the lipid-rich neuronal membrane. The octanol-water partition coefficient (Kow or P), typically expressed as its logarithm (logP), is a quantitative measure of a substance's lipophilicity and is a key predictor of its anesthetic potency.[1]
Quantitative Analysis: The Correlation Between Lipophilicity and Anesthetic Potency
The potency of inhaled general anesthetics is most commonly quantified by the Minimum Alveolar Concentration (MAC). MAC is defined as the concentration of an anesthetic in the alveoli of the lungs, at one atmosphere of pressure, that prevents movement in 50% of subjects in response to a surgical stimulus.[3] A lower MAC value indicates a more potent anesthetic.
The Meyer-Overton rule is vividly illustrated by plotting the log of anesthetic potency (inversely related to MAC) against the log of the oil/gas partition coefficient (a measure of lipophilicity). This relationship demonstrates a strong linear correlation, as shown in the table below, which summarizes the MAC values and oil/gas partition coefficients for several common inhaled anesthetic agents.
| Anesthetic Agent | MAC (%) in Oxygen | Oil:Gas Partition Coefficient (37°C) |
| Nitrous Oxide | 104 | 1.4 |
| Desflurane | 6.0 | 19 |
| Sevoflurane | 2.0 | 51 |
| Isoflurane | 1.2 | 98 |
| Enflurane | 1.7 | 98 |
| Halothane | 0.75 | 224 |
Data compiled from multiple sources. The oil:gas partition coefficient is a widely accepted proxy for the octanol:water partition coefficient in the context of the Meyer-Overton rule for inhaled anesthetics.
dot
Caption: Logical flow of the Meyer-Overton Correlation.
Experimental Protocols
Accurate determination of both lipophilicity and anesthetic potency is crucial for the validation of the Meyer-Overton rule and for the preclinical assessment of new anesthetic compounds. The following sections provide detailed methodologies for key experiments.
Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 107.
Objective: To determine the octanol-water partition coefficient (Kow) of a substance.
Materials:
-
Test substance
-
n-Octanol, analytical grade, saturated with water
-
Water, distilled or deionized, saturated with n-octanol
-
Separatory funnels of appropriate volume with glass stoppers
-
Mechanical shaker or vortex mixer
-
Centrifuge (for phase separation, if necessary)
-
Analytical instrument for quantification of the test substance (e.g., UV/Vis spectrophotometer, gas chromatograph, HPLC)
Procedure:
-
Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Preparation of Test Solution: Dissolve a known amount of the test substance in either water or n-octanol. The concentration should be in the linear range of the analytical method.
-
Partitioning:
-
Add a measured volume of the test solution and the other solvent to a separatory funnel.
-
The volume ratio of octanol to water should be varied depending on the expected logP value to ensure that the concentration of the test substance in both phases can be accurately measured.
-
Stopper the funnel and shake vigorously for a predetermined time (e.g., 5 minutes). The shaking time should be sufficient to reach equilibrium.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
If an emulsion has formed, it may be necessary to centrifuge the mixture to achieve clear separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample from both the aqueous and the octanol phases.
-
Analyze the concentration of the test substance in each phase using a validated analytical method.
-
-
Calculation of Kow:
-
The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the test substance in the octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater) at equilibrium: Kow = Coctanol / Cwater
-
The result is typically expressed as its base-10 logarithm (logP).
-
In Vivo Determination of Minimum Alveolar Concentration (MAC) in Rodents
This protocol provides a general framework for determining the MAC of a volatile anesthetic in a rodent model.
Objective: To determine the minimum alveolar concentration (MAC) of an inhaled anesthetic agent that prevents movement in 50% of animals in response to a noxious stimulus.
Materials:
-
Volatile anesthetic agent
-
Calibrated vaporizer
-
Anesthesia chamber and/or nose cone delivery system
-
Gas analyzer for measuring end-tidal anesthetic concentration
-
Ventilator (optional, but recommended for precise control)
-
Noxious stimulus device (e.g., tail clamp, electrical stimulator)
-
Rectal probe for monitoring body temperature
Procedure:
-
Animal Preparation:
-
Acclimatize the animals (e.g., rats or mice) to the experimental setup to minimize stress.
-
Induce anesthesia in an induction chamber with a higher concentration of the anesthetic agent.
-
Once induced, transfer the animal to the experimental setup (e.g., stereotaxic frame with a nose cone).
-
-
Anesthetic Administration and Equilibration:
-
Administer the anesthetic gas mixture (anesthetic in oxygen or a medical air/oxygen blend) via the nose cone.
-
Set the initial anesthetic concentration on the vaporizer.
-
Allow for an equilibration period of at least 15-20 minutes to ensure a steady state between the inspired, alveolar, and brain concentrations of the anesthetic.
-
Monitor and maintain the animal's body temperature within the normal physiological range.
-
-
Application of Noxious Stimulus:
-
Apply a standardized noxious stimulus. A common method is to apply a tail clamp for a set duration (e.g., 60 seconds).
-
Observe the animal for a purposeful motor response (e.g., withdrawal of the tail, movement of the limbs or head).
-
-
Bracketing or Up-and-Down Method:
-
Bracketing Method:
-
If the animal moves, increase the anesthetic concentration by a set increment (e.g., 0.1-0.2%).
-
If the animal does not move, decrease the anesthetic concentration by the same increment.
-
Allow for re-equilibration at each new concentration before applying the stimulus again.
-
The MAC for that animal is determined as the average of the lowest concentration that prevents movement and the highest concentration that permits movement.
-
-
Up-and-Down Method:
-
This method is often used with a larger cohort of animals. The anesthetic concentration for each subsequent animal is adjusted based on the response of the previous one.
-
-
-
Data Analysis:
-
The MAC for the study population is calculated as the mean of the individual MAC values obtained from all animals.
-
Caption: The Lipid Raft-PLD2-TREK-1 signaling cascade.
Ionotropic Receptor Modulation
In addition to lipid-mediated effects, many general anesthetics directly modulate the function of ionotropic receptors, which are crucial for synaptic transmission.
-
GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain. Most volatile anesthetics, as well as intravenous agents like propofol, are positive allosteric modulators of the GABA-A receptor. They bind to the receptor at a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it more difficult to excite and thus enhancing synaptic inhibition.
dot
Caption: GABA-A receptor potentiation by general anesthetics.
-
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key excitatory ionotropic glutamate receptor. Some general anesthetics, notably ketamine, xenon, and nitrous oxide, act as antagonists of the NMDA receptor. By inhibiting the influx of positive ions (Na+ and Ca2+) through the NMDA receptor channel, these anesthetics reduce excitatory neurotransmission, contributing to their anesthetic and analgesic effects.
dot
Caption: NMDA receptor inhibition by certain anesthetics.
Conclusion
The Meyer-Overton rule, despite its age, remains a cornerstone of anesthetic pharmacology, providing a powerful predictive tool for the potency of new anesthetic agents based on their lipophilicity. The use of octanol as a mimetic for the neuronal lipid environment has been instrumental in quantifying this relationship. While the simple lipid theory has evolved to incorporate the crucial role of specific protein targets like GABA-A and NMDA receptors, recent discoveries of lipid-mediated signaling pathways, such as the disruption of lipid rafts leading to TREK-1 channel activation, have revitalized the importance of the cell membrane as a primary site of anesthetic action. A comprehensive understanding of both the physicochemical properties of anesthetics, as described by the Meyer-Overton rule, and their interactions with a diverse array of molecular targets is essential for the continued development of safer and more effective anesthetic drugs.
References
An In-depth Technical Guide to the Chemical Properties of 1-Octanol for Researchers
This guide provides a comprehensive overview of the essential chemical and physical properties of 1-octanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visual representations to facilitate a thorough understanding of this versatile C8 alcohol.
Core Chemical and Physical Properties
1-Octanol, a straight-chain fatty alcohol, is a colorless, oily liquid with a characteristic pungent aromatic odor.[1][2] It is a versatile solvent and a key intermediate in the synthesis of various esters, plasticizers, and fragrances.[1][3] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar octyl chain, governs its solubility and partitioning behavior, making it a crucial compound in pharmaceutical and environmental sciences.
Table 1: Physical and Chemical Properties of 1-Octanol
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [4] |
| CAS Number | 111-87-5 | [4] |
| Molecular Weight | 130.23 g/mol | [4] |
| Appearance | Colorless, oily liquid | [3][4] |
| Odor | Penetrating, aromatic | [1][2] |
| Melting Point | -16 to -15 °C | [1][3][4] |
| Boiling Point | 195 to 196 °C | [1][3][4] |
| Density | 0.827 - 0.830 g/cm³ at 25 °C | [1][3][4] |
| Vapor Pressure | 0.14 mm Hg at 25 °C | [3] |
| Vapor Density | 4.5 (vs air) | [3] |
| Refractive Index (n20/D) | 1.429 | [1][3] |
| Flash Point | 81 °C (178 °F) | |
| Autoignition Temperature | 273 °C (523 °F) | [1] |
| Log P (Octanol-Water Partition Coefficient) | 3.0 |
Solubility Profile
The solubility of 1-octanol is a critical parameter in its various applications, particularly in its use as a solvent and in studies of lipophilicity. Its long hydrocarbon chain renders it sparingly soluble in water, while its hydroxyl group allows for miscibility with many organic solvents.
Table 2: Solubility of 1-Octanol
| Solvent | Solubility | Source |
| Water | ~0.5 g/100 mL at 20 °C (sparingly soluble) | [4] |
| Ethanol | Soluble / Miscible | [2][3][4] |
| Ether | Soluble / Miscible | [2][3][4] |
| Chloroform | Soluble / Miscible | [1][3][4] |
| Carbon Tetrachloride | Soluble | [2] |
| Mineral Oil | Miscible | [2] |
| Glycerol | Immiscible | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 1-octanol. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectroscopic Data for 1-Octanol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| ~3.65 | Triplet | 2H | -CH₂-OH (a) | [2][3] |
| ~1.53-1.58 | Multiplet | 2H | -CH₂-CH₂-OH (b) | [2][3] |
| ~1.25-1.35 | Multiplet | 10H | -(CH₂)₅- | [2] |
| ~0.88-0.90 | Triplet | 3H | CH₃- | [2] |
| ~1.90 | Broad Singlet | 1H | -OH | [2] |
Table 4: ¹³C NMR Spectroscopic Data for 1-Octanol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Source |
| 63.0 | C1 (-CH₂-OH) | [5] |
| 32.6 | C2 | [5] |
| 31.8 | C3 | [5] |
| 29.4 | C4 | [5] |
| 29.2 | C5 | [5] |
| 25.7 | C6 | [5] |
| 22.6 | C7 | [5] |
| 14.0 | C8 (CH₃-) | [5] |
Table 5: Key IR Absorption Bands for 1-Octanol
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3200-3500 (broad) | O-H stretch | Alcohol |
| 2850-2960 | C-H stretch | Alkane |
| 1050-1070 | C-O stretch | Primary Alcohol |
Table 6: Mass Spectrometry Fragmentation Data for 1-Octanol
| m/z | Relative Intensity (%) | Possible Fragment | Source |
| 56 | 100 | [C₄H₈]⁺ | [6][7] |
| 41 | ~74-82 | [C₃H₅]⁺ | [6][7] |
| 55 | ~87-91 | [C₄H₇]⁺ | [6][7] |
| 69 | ~63-77 | [C₅H₉]⁺ | [6][7] |
| 70 | ~60-80 | [C₅H₁₀]⁺ | [6][7] |
| 43 | ~59-70 | [C₃H₇]⁺ | [6][7] |
| 31 | ~23-25 | [CH₂OH]⁺ | [6][7] |
| 29 | ~24-37 | [C₂H₅]⁺ | [6][7] |
| 83 | ~33 | [C₆H₁₁]⁺ | [7] |
| 42 | ~44-50 | [C₃H₆]⁺ | [6][7] |
| 130 | Low | [M]⁺ (Molecular Ion) | [6] |
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (Log P) - Shake Flask Method (OECD 107)
The shake-flask method is a widely used and direct approach for determining the octanol-water partition coefficient.
-
Preparation of Phases: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of the analyte in the phase in which it is more soluble. The concentration should be low enough to remain in the linear range of the analytical method.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a known volume of the pre-saturated octanol and a known volume of the pre-saturated aqueous phase. Add a small, known amount of the analyte stock solution.
-
Equilibration: Shake the vessel for a sufficient amount of time to allow for equilibrium to be reached (e.g., 2 hours at a constant temperature).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to facilitate this process.
-
Analysis: Determine the concentration of the analyte in both the octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the octanol phase (Cₒ) to its concentration in the aqueous phase (Cₐ). The Log P is then the base-10 logarithm of P.
Determination of Solubility in Water
-
Preparation: Add an excess amount of 1-octanol to a known volume of distilled water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have clearly separated.
-
Sampling: Carefully extract a sample from the center of the aqueous phase, avoiding any of the undissolved 1-octanol.
-
Analysis: Determine the concentration of 1-octanol in the aqueous sample using a suitable analytical method such as gas chromatography (GC) with a flame ionization detector (FID).
-
Calculation: The determined concentration represents the solubility of 1-octanol in water at that temperature.
Spectroscopic Analysis
-
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of 1-octanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[8]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[9]
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to TMS at 0 ppm).
-
Sample Preparation (Neat Liquid): Place one to two drops of neat 1-octanol onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[1][4]
-
Analysis: Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.
-
Sample Introduction: Introduce a small amount of 1-octanol into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using electron ionization (EI). This process forms a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the properties and analysis of 1-octanol.
Caption: Workflow for the comprehensive characterization of 1-octanol.
Caption: Relationship between the structure of 1-octanol and its key properties.
Safety and Handling
1-Octanol is considered an irritant to the skin and eyes.[1][10] It is also flammable.[1][3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[1][3][11]
References
- 1. webassign.net [webassign.net]
- 2. rsc.org [rsc.org]
- 3. Solved Analyze the spectra of 1-octanol. For the 1H NMR give | Chegg.com [chegg.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 1-Octanol(111-87-5) MS spectrum [chemicalbook.com]
- 7. massbank.eu [massbank.eu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bmse000970 1-Octanol at BMRB [bmrb.io]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001183) [hmdb.ca]
The Theoretical Core of the Octanol-Water System: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Principles, Measurement, and Application of the Octanol-Water Partition Coefficient in Pharmaceutical Sciences.
The octanol-water partition coefficient (log P) stands as a cornerstone in medicinal chemistry and drug development, providing a critical measure of a compound's lipophilicity. This guide delves into the thermodynamic principles governing the partitioning of a solute between an aqueous and a lipid-like phase, details the standardized experimental protocols for its determination, and explores its profound implications for a drug's pharmacokinetic profile.
The Thermodynamic Basis of Partitioning
The distribution of a solute between two immiscible phases, such as n-octanol and water, is a thermodynamic equilibrium phenomenon. The octanol-water partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[1] For practical application, this is typically expressed in its logarithmic form, log P.
The partitioning process is fundamentally governed by the change in Gibbs free energy (ΔG) when a solute moves from the aqueous phase to the organic phase. This relationship is mathematically expressed as:
ΔGtransfer = -RT ln(P)
Where:
-
ΔGtransfer is the Gibbs free energy of transfer.
-
R is the ideal gas constant.
-
T is the absolute temperature.
A negative ΔGtransfer indicates a spontaneous partitioning into the octanol phase, corresponding to a log P value greater than zero and signifying a lipophilic compound. Conversely, a positive ΔGtransfer suggests a preference for the aqueous phase, resulting in a log P value less than zero and indicating a hydrophilic compound.
This free energy of transfer is a composite of enthalpic (ΔH) and entropic (ΔS) contributions, arising from the complex interplay of intermolecular forces between the solute and the solvent molecules in both phases.
Quantitative Data: Octanol-Water Partition Coefficients
The log P value is a critical parameter for a wide range of compounds in drug discovery and environmental science. Below is a table summarizing the experimental log P values for a selection of compounds, illustrating the broad range of lipophilicity encountered.
| Compound | Chemical Class | Log P Value | Lipophilicity |
| Urea | Amide | -2.11 | Very Hydrophilic |
| Acetic Acid | Carboxylic Acid | -0.17 | Hydrophilic |
| Aniline | Amine | 0.90 | Moderately Lipophilic |
| Benzene | Aromatic Hydrocarbon | 2.13 | Lipophilic |
| Ibuprofen | NSAID | 3.97 | Very Lipophilic |
| Diazepam | Benzodiazepine | 2.82 | Lipophilic |
| Propranolol | Beta-Blocker | 2.78 | Lipophilic |
| 2,2′,4,4′,5-Pentachlorobiphenyl | PCB | 6.41 | Extremely Lipophilic |
Note: These are representative values and can vary slightly depending on the experimental conditions.
Experimental Protocols for Log P Determination
Accurate and reproducible determination of log P is paramount. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for this purpose.
OECD Guideline 107: Shake-Flask Method
The shake-flask method is the traditional and most straightforward approach for measuring the partition coefficient. It is suitable for log P values in the range of -2 to 4.
Methodology:
-
Preparation of Phases:
-
n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.
-
-
Solute Preparation:
-
A stock solution of the test substance is prepared in either water or octanol.
-
-
Partitioning:
-
A known volume of the stock solution is added to a suitable vessel (e.g., a separatory funnel) containing known volumes of both pre-saturated octanol and water.
-
The vessel is shaken vigorously for a set period to facilitate the partitioning of the solute between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Analysis:
-
The concentration of the solute in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is then determined.
-
OECD Guideline 117: HPLC Method
The High-Performance Liquid Chromatography (HPLC) method is an indirect method for estimating log P. It is particularly useful for compounds with very high or low lipophilicity and covers a log P range of 0 to 6.[2][3][4][5]
Methodology:
-
Principle:
-
This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., silica with chemically bonded long hydrocarbon chains) and the mobile phase is polar.[2]
-
Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times, while hydrophilic compounds elute more quickly.[2]
-
-
Calibration:
-
A series of reference compounds with known log P values are injected into the HPLC system to create a calibration curve that correlates retention time with log P.
-
-
Sample Analysis:
-
The test substance is injected into the HPLC system under the same conditions as the reference compounds.
-
The retention time of the test substance is measured.
-
-
Determination of Log P:
Application in Drug Development: ADME and Lipinski's Rules
The log P value of a drug candidate is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6]
-
Absorption: For oral drugs, a balanced log P is essential. A drug must be hydrophilic enough to dissolve in the gastrointestinal fluids but lipophilic enough to permeate the lipid-rich cell membranes of the intestinal wall.[7][8][9]
-
Distribution: Highly lipophilic drugs (high log P) tend to distribute into fatty tissues and can cross the blood-brain barrier, whereas hydrophilic drugs (low log P) are often confined to the bloodstream and extracellular fluids.[5]
-
Metabolism and Excretion: Lipophilic drugs are more readily metabolized by enzymes in the liver and are often excreted more slowly than hydrophilic drugs.
Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a drug candidate.[7][10] A compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A log P value not greater than 5.[7]
References
- 1. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. Episode 2: Why LogP Matters — The Key to Drug Absorption | by Moon Garden | Medium [medium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bioaccessla.com [bioaccessla.com]
Navigating Non-Polarity: A Technical Guide to Hydrophobicity and the Octanol-Water Partition Coefficient
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fundamental Role of Hydrophobicity in the Life Sciences
Hydrophobicity, the intrinsic property of a molecule to be repelled by water, is a critical determinant of molecular interactions in biological systems. This characteristic governs a vast array of processes, from protein folding and membrane formation to the absorption and distribution of pharmaceutical compounds within the human body. For drug development professionals and researchers, a quantitative understanding of a compound's hydrophobicity is paramount for predicting its behavior, efficacy, and potential toxicity.
The most widely accepted measure of hydrophobicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, logP.[1] This value represents the ratio of a compound's concentration in a biphasic system of n-octanol and water at equilibrium.[2] A positive logP value indicates a preference for the lipid-like octanol phase (lipophilicity), while a negative value signifies a preference for the aqueous phase (hydrophilicity).[2] N-octanol is used as the standard organic phase because its properties are thought to resemble those of lipid bilayer membranes.[3]
In drug discovery, logP is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) framework, influencing everything from oral bioavailability to the ability to cross the blood-brain barrier.[1][4] According to Lipinski's "Rule of Five," a well-regarded guideline for drug-likeness, an orally administered drug should ideally have a logP value of less than 5.[5][6]
This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of using octanol to explore hydrophobicity, with a focus on experimental determination and its implications in drug development.
Quantitative Analysis of Hydrophobicity: The Octanol-Water Partition Coefficient (logP)
The logP value provides a standardized scale for comparing the hydrophobicity of different compounds. The table below presents the experimentally determined logP values for a selection of common drugs, illustrating the wide range of lipophilicity encountered in pharmacology.
| Compound | Therapeutic Class | Experimental logP |
| Acetamide | - | -1.26 |
| Atenolol | Beta-blocker | 0.16 |
| Caffeine | Stimulant | -0.07 |
| Paracetamol (Acetaminophen) | Analgesic | 0.46 |
| Benzene | - | 2.13 |
| Quercetin | Flavonoid | 1.82 |
| Bromobenzene | - | 2.99 |
| Resveratrol | Polyphenol | 3.10 |
| Biphenyl | - | 4.09 |
| Haloperidol | Antipsychotic | 4.35 |
| Bibenzyl | - | 4.81 |
| Warfarin | Anticoagulant | 2.75 |
| 2,2′,4,4′,5-Pentachlorobiphenyl | - | 6.41 |
Note: The logP values are influenced by factors such as temperature and pH. For ionizable compounds, the distribution coefficient (logD) at a specific pH is often a more physiologically relevant parameter.[7]
Experimental Determination of the Octanol-Water Partition Coefficient
Accurate determination of logP is crucial for research and development. The two most common experimental methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol 1: The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[3][4]
Materials:
-
N-octanol (reagent grade)
-
Purified water (e.g., Milli-Q) or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4 for logD)
-
Test compound
-
Glassware: Separatory funnels or centrifuge tubes with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Pre-saturation of Solvents: Mix n-octanol and water (or buffer) in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[8]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[8] The final concentration in the aqueous phase should be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the water-saturated n-octanol and n-octanol-saturated water (or buffer) to a centrifuge tube. Common phase volume ratios are 1:1, 1:2, or 2:1, depending on the expected lipophilicity of the compound.[9]
-
Add a small aliquot of the stock solution to the tube. The volume of the stock solution should be minimal to avoid co-solvent effects.
-
Cap the tube tightly and shake vigorously for a predetermined time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[3]
-
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 3000 rpm for 10-15 minutes) to ensure complete separation of the octanol and aqueous layers.[2]
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Determine the concentration of the compound in each phase using a calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The logP is the base-10 logarithm of P: logP = log10(P)
-
Experimental Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method is a faster, indirect method for estimating logP. It is particularly useful for high-throughput screening of compounds.[8][10] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)[4]
-
A set of reference compounds with accurately known logP values.
-
Test compound
Procedure:
-
System Preparation: Equilibrate the RP-HPLC system with a specific mobile phase composition (isocratic elution).
-
Calibration:
-
Inject a series of reference compounds with a range of known logP values that bracket the expected logP of the test compound.
-
Record the retention time (tR) for each reference compound.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.[8] A linear relationship is expected: logP = a * log k + b.
-
-
Sample Analysis:
-
Inject the test compound under the identical HPLC conditions used for the reference compounds.
-
Measure the retention time (tR) of the test compound.
-
-
Calculation of logP:
-
Calculate the capacity factor (k) for the test compound.
-
Using the linear equation from the calibration curve, calculate the logP of the test compound from its measured log k value.[8]
-
Visualizing the Role of Hydrophobicity in Drug Development
The concept of hydrophobicity and its measurement via logP are integral to the drug discovery and development pipeline. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug.
The diagram above illustrates the journey of a drug candidate through the body. A compound's logP value is a critical factor influencing its ability to be absorbed through the gut wall, a lipid-rich barrier.[11]
Caption: The relationship between a compound's logP and its key drug-like properties.
This diagram shows the balancing act required in drug design. While higher hydrophobicity (higher logP) can improve membrane permeability, it often leads to lower aqueous solubility, increased metabolic breakdown, and potential toxicity. An optimal logP value, typically between 1 and 3, is often sought for good oral absorption.[5]
Caption: A generalized workflow for the Shake-Flask method of logP determination.
This workflow provides a step-by-step visual guide to the gold-standard Shake-Flask method for experimentally determining the octanol-water partition coefficient.
Conclusion
The concept of hydrophobicity, quantified by the octanol-water partition coefficient, is an indispensable tool in modern chemical and pharmaceutical sciences. Octanol serves as a robust and well-characterized mimic for biological lipid environments, allowing for the prediction of a molecule's behavior in vivo. The experimental methods detailed in this guide, particularly the Shake-Flask and RP-HPLC techniques, provide researchers with the means to accurately assess this critical parameter. A thorough understanding and application of logP principles are essential for the rational design of new therapeutic agents, enabling the optimization of their ADME properties and ultimately increasing their chances of clinical success.
References
- 1. dev.drugbank.com [dev.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Measuring Lipophilicity: The Shake-Flask Method for logP Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The n-octanol/water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity. This property significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most referenced method for the experimental determination of logP.[1][2][3] It directly measures the partitioning of a solute between two immiscible phases, n-octanol and water, and is considered a "gold standard" technique.[4] This application note provides a detailed protocol for determining logP using the shake-flask method, in alignment with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 107.[5][6][7][8]
The shake-flask method is generally applicable for compounds with logP values in the range of -2 to 4, and occasionally up to 5.[1][2][5][8] It is not suitable for surface-active agents.[5][7][8] The partition coefficient (P) is defined as the ratio of the equilibrium concentration of a substance in n-octanol to its concentration in the aqueous phase.[5][9] The logarithm of this value is the logP.
Principle of the Method
The shake-flask method is based on the principle of differential solubility and partitioning. A small amount of the test substance is dissolved in a two-phase system of n-octanol and water (or an appropriate aqueous buffer for ionizable substances). The system is vigorously shaken to facilitate the distribution of the solute between the two phases until equilibrium is reached. After equilibration, the two phases are separated, and the concentration of the solute in each phase is determined using a suitable analytical technique.
Materials and Equipment
-
Reagents:
-
n-Octanol (analytical grade or higher)
-
Purified water (e.g., deionized or distilled)
-
Buffer solutions (for ionizable compounds, to maintain a pH where the compound is in its neutral form)[6]
-
Test substance (pure)
-
Solvents for analytical standards (e.g., acetonitrile, methanol)
-
-
Equipment:
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific properties of the test substance.
Preparation of Solutions
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours at the experimental temperature, followed by a 24-hour separation period.[4] This minimizes volume changes of the phases during the experiment.
-
Stock Solution of Test Substance: Prepare a stock solution of the test substance in the appropriate solvent (usually the phase in which it is more soluble). The concentration should be chosen to ensure that the final concentrations in both phases are within the linear range of the analytical method and do not exceed 0.01 mol/L in either phase.[9]
Partitioning Experiment
-
Phase Combination: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and pre-saturated water. To ensure the accuracy of the determined logP, it is recommended to perform the experiment with at least two different volume ratios of the two phases. A common starting point is a 1:1 volume ratio.
-
Addition of Test Substance: Add a small, accurately measured volume of the stock solution to the two-phase system.
-
Equilibration: Tightly cap the vessel and shake it vigorously to ensure intimate contact between the two phases and to facilitate the partitioning of the solute. A shaking time of at least 5 minutes is recommended, but the optimal time to reach equilibrium should be determined experimentally. The experiment should be conducted at a constant temperature, typically between 20-25°C.[5][7]
-
Phase Separation: After shaking, the two phases must be completely separated. Centrifugation is the most effective method to achieve this and to avoid the formation of emulsions, which can be a problem for compounds with logP values greater than 4.[3][5][10] A typical centrifugation step would be at 2000-4000 rpm for 10-15 minutes.[11]
Analysis of Solute Concentration
-
Sample Collection: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases without disturbing the interface.
-
Concentration Determination: Analyze the concentration of the test substance in each aliquot using a pre-validated analytical method (e.g., UV-Vis spectroscopy, HPLC, GC). It is crucial to prepare calibration standards in the corresponding saturated solvent (n-octanol or water) to account for any matrix effects.
Data Presentation and Calculations
The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase.
Formula 1: Calculation of the Partition Coefficient (P)
Where:
-
C_octanol is the concentration of the solute in the n-octanol phase.
-
C_water is the concentration of the solute in the aqueous phase.
The logP is then calculated as the base-10 logarithm of the partition coefficient.
Formula 2: Calculation of logP
For ionizable compounds, the measurement is typically performed at a pH where the compound is predominantly in its non-ionized form, and the result is reported as logP. If the measurement is performed at a specific pH where both ionized and non-ionized forms are present, the result is the distribution coefficient (logD).[4][12]
Table 1: Example Data for logP Determination of Compound X
| Replicate | Volume of n-Octanol (mL) | Volume of Water (mL) | Concentration in n-Octanol (µg/mL) | Concentration in Water (µg/mL) | P | logP |
| 1 | 5 | 5 | 95.2 | 4.8 | 19.83 | 1.30 |
| 2 | 5 | 5 | 96.1 | 4.9 | 19.61 | 1.29 |
| 3 | 8 | 2 | 118.5 | 1.5 | 79.00 | 1.90 |
| 4 | 8 | 2 | 119.2 | 1.6 | 74.50 | 1.87 |
| Mean | 1.59 | |||||
| Std. Dev. | 0.32 |
The final logP value should be reported as the average of at least three independent determinations, and the values should ideally be within a range of ± 0.3 log units.[5]
Experimental Workflow
The following diagram illustrates the experimental workflow for the shake-flask method of logP determination.
Caption: Experimental workflow for logP determination using the shake-flask method.
Logical Relationships in logP Determination
The following diagram illustrates the logical relationships between the key parameters in the shake-flask method.
Caption: Relationship between concentrations, partition coefficient, and logP.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation | - Inadequate centrifugation.- High concentration of the test substance.- Presence of impurities. | - Increase centrifugation speed and/or time.- Reduce the initial concentration of the test substance.- Use highly purified solvents and test substance. |
| Poor mass balance | - Inaccurate measurement of volumes or concentrations.- Adsorption of the test substance to the vessel walls.- Volatility of the test substance. | - Recalibrate analytical instruments and ensure accurate pipetting.- Use silanized glassware.- Ensure vessels are tightly sealed during shaking. |
| High variability in logP values | - Incomplete phase separation.- Equilibrium not reached.- Analytical error. | - Optimize the centrifugation step.- Increase the shaking time.- Re-validate the analytical method and re-run calibration standards. |
| Concentration in one phase is below the limit of quantification (LOQ) | - logP is very high or very low. | - Adjust the phase volume ratio to increase the concentration in the phase with low solute content.- Use a more sensitive analytical method. |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. oecd.org [oecd.org]
- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 7. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Octanol-Water Partition Coefficient (Kow) by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The n-octanol-water partition coefficient (Kow) is a critical physicochemical parameter that describes the lipophilicity of a chemical substance. It is defined as the ratio of the concentration of a compound in n-octanol to its concentration in water at equilibrium. Kow is a key indicator for predicting the environmental fate, bioaccumulation potential, and pharmacokinetic properties of substances, including drugs.[1][2][3] The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Test Guideline 117, provides a rapid and reliable alternative to the traditional shake-flask method for determining Kow, particularly for compounds with log Kow values in the range of 0 to 6.[4][5] This method is less susceptible to issues like emulsion formation and is suitable for small quantities of substances.[6]
The principle of the HPLC method is based on the correlation between the retention time of a substance on a reversed-phase column and its Kow.[7][8] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water).[7] Lipophilic compounds have a stronger affinity for the stationary phase and thus exhibit longer retention times, while hydrophilic compounds elute earlier. By calibrating the system with a series of reference compounds with known log Kow values, a linear regression equation can be established to determine the log Kow of an unknown substance from its retention time.[4][9]
Experimental Protocol
This protocol outlines the steps for determining the log Kow of a test substance using reversed-phase HPLC.
2.1. Materials and Reagents
-
HPLC System: An isocratic HPLC system equipped with a pump, a sample injector, a UV-Vis detector or other suitable detector, and a data acquisition system.[10]
-
Analytical Column: A reversed-phase column, typically a C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size). A guard column is recommended to protect the analytical column.[10]
-
Solvents: HPLC-grade methanol and water.[11] The mobile phase composition is typically a mixture of methanol and water (e.g., 70:30 v/v).[7]
-
Reference Compounds: A set of at least six structurally similar reference compounds with accurately known log Kow values that bracket the expected log Kow of the test substance.[4][12]
-
Test Substance: The compound for which the log Kow is to be determined.
-
Dead Time (t₀) Marker: A non-retained compound, such as thiourea or the dipotassium salt of 2,5-dihydroxy-p-benzene disulfonic acid, is used to determine the column void time.[12][13]
2.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the desired mobile phase composition by mixing the appropriate volumes of methanol and water. For example, to prepare 1 L of 70:30 (v/v) methanol-water, mix 700 mL of methanol with 300 mL of water. Degas the mobile phase before use.[12]
-
Reference Compound Stock Solutions: Prepare individual stock solutions of each reference compound in the mobile phase or a suitable solvent like methanol at a concentration that gives a good detector response.
-
Test Substance Solution: Prepare a solution of the test substance in the mobile phase at a concentration that provides an adequate detector signal.
-
Dead Time Marker Solution: Prepare a solution of the dead time marker in the mobile phase.
2.3. HPLC Instrumentation and Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). The exact composition can be adjusted to achieve optimal retention times.[7][11]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Temperature: Maintain a constant column temperature, for example, at 25°C.[14]
-
Detector: UV-Vis detector set at a wavelength where the analytes have sufficient absorbance.[10]
-
Injection Volume: Typically 10-20 µL.
2.4. Experimental Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dead Time Determination: Inject the dead time marker solution and record the retention time (t₀). This is the time it takes for a non-retained compound to pass through the column.[12]
-
Analysis of Reference Compounds: Inject each reference compound solution individually and record their retention times (tR). Perform duplicate injections for each compound.[5]
-
Analysis of Test Substance: Inject the test substance solution and record its retention time (tR). Perform duplicate injections.
-
Data Analysis:
-
Calculate the capacity factor (k) for each reference compound and the test substance using the following equation:
-
k = (tR - t₀) / t₀
-
-
Calculate the logarithm of the capacity factor (log k) for each compound.
-
Plot a calibration curve of the known log Kow values of the reference compounds against their corresponding log k values.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y is log Kow and x is log k.[9]
-
Using the calculated log k value of the test substance, determine its log Kow by interpolating from the calibration curve or using the regression equation.[5]
-
Data Presentation
The quantitative data for the reference compounds should be summarized in a table for clear comparison.
| Reference Compound | CAS Number | Log Kow | Retention Time (tR) (min) | Capacity Factor (k) | Log k |
| Benzene | 71-43-2 | 2.13 | [Insert experimental value] | [Calculate] | [Calculate] |
| Toluene | 108-88-3 | 2.73 | [Insert experimental value] | [Calculate] | [Calculate] |
| Ethylbenzene | 100-41-4 | 3.15 | [Insert experimental value] | [Calculate] | [Calculate] |
| Naphthalene | 91-20-3 | 3.37 | [Insert experimental value] | [Calculate] | [Calculate] |
| Biphenyl | 92-52-4 | 3.98 | [Insert experimental value] | [Calculate] | [Calculate] |
| Phenanthrene | 85-01-8 | 4.57 | [Insert experimental value] | [Calculate] | [Calculate] |
| Anthracene | 120-12-7 | 4.54 | [Insert experimental value] | [Calculate] | [Calculate] |
| Pyrene | 129-00-0 | 5.18 | [Insert experimental value] | [Calculate] | [Calculate] |
Note: The retention times are experimental values and will vary depending on the specific HPLC system and conditions.
Visualization
The following diagram illustrates the experimental workflow for the determination of Kow using HPLC.
Caption: Workflow for Kow determination by HPLC.
Conclusion
The HPLC method provides a robust and efficient means of determining the octanol-water partition coefficient. Accurate determination relies on a well-calibrated system with appropriate reference standards that are structurally similar to the test substance.[4] This method is widely accepted in regulatory assessments and is a valuable tool in drug discovery and environmental science for characterizing the lipophilicity of compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. search.library.uvic.ca [search.library.uvic.ca]
- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 7. web.viu.ca [web.viu.ca]
- 8. youtube.com [youtube.com]
- 9. [Determination of n-octanol/water partition coefficients for persistent organic pollutants by reversed-phase high performance liquid chromatography with dual-point retention time correction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Application of different RP-HPLC methods for the determination of the octanol/water partition coefficient of selected tetrachlorobenzyltoluenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. img.antpedia.com [img.antpedia.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Octanol-Water Partition Coefficient (LogP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octanol-water partition coefficient (P) is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible solvents, n-octanol and water, at equilibrium.[1][2] The logarithm of this coefficient, known as LogP, is a widely used metric in drug discovery and development, environmental science, and toxicology. A higher LogP value indicates greater lipophilicity, suggesting a higher affinity for lipidic environments, while a lower LogP value signifies higher hydrophilicity.[3][4]
Lipophilicity, as measured by LogP, influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, a compound's ability to permeate cell membranes and its potential for bioaccumulation are often correlated with its LogP value.[5] Therefore, accurate determination of LogP is essential in the early stages of drug development to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities.
This document provides detailed protocols for the two most common experimental methods for LogP determination: the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Data Presentation: LogP of Standard Compounds
The following table summarizes the experimentally determined LogP values for a selection of standard compounds. These values are often used for method validation and as reference standards in the HPLC method.
| Compound | LogP |
| Benzene | 2.13 |
| Toluene | 2.73 |
| Naphthalene | 3.30 |
| Acetanilide | 1.16 |
| Atenolol | 0.16 |
| Caffeine | -0.07 |
| Haloperidol | 4.35 |
| Ketoconazole | 4.30 |
| Paracetamol | 0.46 |
| Salicylic acid | 2.26 |
| Warfarin | 3.03 |
Note: These are approximate values and can vary slightly depending on the experimental conditions.
Experimental Protocols
Two primary methods for the experimental determination of the octanol-water partition coefficient are detailed below: the Shake-Flask Method (OECD 107) and the HPLC Method (OECD 117).
Protocol 1: Shake-Flask Method (OECD 107)
The shake-flask method is the classical and most reliable technique for determining LogP.[1] It involves dissolving a substance in a mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the substance in each phase. This method is most suitable for LogP values in the range of -2 to 4.[6][7]
Materials and Reagents:
-
n-Octanol (analytical grade, purity > 99%)
-
Water (deionized or distilled)
-
Test substance (pure)
-
Appropriate buffer solutions (for ionizable substances)
-
Glassware: Centrifuge tubes with screw caps, volumetric flasks, pipettes
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, GC, HPLC)
Procedure:
-
Preparation of Solvents:
-
Pre-saturate the n-octanol with water by shaking n-octanol with water for 24 hours at the experimental temperature and then allowing the phases to separate.
-
Similarly, pre-saturate the water with n-octanol.
-
-
Preparation of Test Solution:
-
Prepare a stock solution of the test substance in either pre-saturated n-octanol or pre-saturated water. The concentration should not exceed 0.01 mol/L in either phase.[7]
-
-
Partitioning:
-
In a centrifuge tube, combine known volumes of the pre-saturated n-octanol and pre-saturated water. The volume ratio should be varied in at least three separate experiments.
-
Add a known amount of the test substance stock solution.
-
Securely cap the tube and shake it vigorously for a minimum of 5 minutes at a constant temperature (typically 20-25°C). The system should be agitated until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.[6] The speed and duration of centrifugation should be sufficient to break any emulsions.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) phases.
-
Determine the concentration of the test substance in each aliquot using a suitable and validated analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).[6]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (Coctanol) to its concentration in the water phase (Cwater). P = C_octanol / C_water
-
The LogP is then calculated as the base-10 logarithm of P. LogP = log10(P)
-
The final LogP value is reported as the average of the determinations from the different phase volume ratios. The individual log Pow values should fall within a range of ± 0.3 units.[6]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method (OECD 117)
The HPLC method is a rapid and efficient alternative to the shake-flask method, particularly suitable for a wider range of LogP values, typically from 0 to 6.[1] This technique correlates the retention time of a substance on a non-polar stationary phase with its octanol-water partition coefficient.
Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: Methanol or acetonitrile and water mixture
-
Reference compounds with known LogP values
-
Test substance
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water. The composition is adjusted to achieve appropriate retention times for the reference compounds.
-
Prepare stock solutions of the reference compounds and the test substance in the mobile phase.
-
-
Calibration Curve:
-
Inject the reference compounds onto the HPLC column and record their retention times (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0
-
Plot a calibration curve of log k versus the known LogP values of the reference compounds. This should yield a linear relationship.
-
-
Analysis of Test Substance:
-
Inject the test substance under the same chromatographic conditions and determine its retention time.
-
Calculate the capacity factor (k) for the test substance.
-
-
Calculation of LogP:
-
Using the linear regression equation from the calibration curve, determine the LogP of the test substance by interpolating its log k value.
-
Visualizations
Experimental Workflow for Shake-Flask Method
Caption: Workflow of the Shake-Flask Method for LogP Determination.
Logical Relationship for HPLC Method
Caption: Logical Flow for LogP Determination using the HPLC Method.
References
- 1. search.library.uvic.ca [search.library.uvic.ca]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. youtube.com [youtube.com]
- 4. oecd.org [oecd.org]
- 5. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 6. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
Application Notes and Protocols for Predicting Bioaccumulation of Pollutants Using Octanol-Water Partitioning
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a critical parameter in environmental science and drug development for predicting the bioaccumulation potential of pollutants. Bioaccumulation is the process by which chemicals concentrate in an organism's tissues at a higher level than in the surrounding environment. High bioaccumulation can lead to toxicity, both for the organism and for other species higher up the food chain. Understanding and predicting a substance's tendency to bioaccumulate is therefore essential for environmental risk assessment and for ensuring the safety of new chemical entities, including pharmaceuticals.
The n-octanol/water partition coefficient (Kow) is defined as the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium.[1] It is a unitless value, typically expressed in its logarithmic form, log Kow.[1] A high log Kow value indicates a greater affinity for lipids (lipophilicity) and a higher potential for the substance to be taken up and stored in the fatty tissues of organisms.[2] Conversely, a low log Kow suggests a preference for aqueous environments and a lower likelihood of bioaccumulation.
The Bioconcentration Factor (BCF) is a key metric used to quantify bioaccumulation, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at a steady state. The direct measurement of BCF through laboratory studies, such as the OECD 305 bioconcentration test, can be time-consuming, expensive, and require a significant number of test animals.[3] Consequently, the log Kow value is widely used as a rapid and cost-effective screening tool to predict the BCF.
A generally linear relationship exists between log Kow and log BCF for many organic chemicals, particularly within a log Kow range of 2 to 6.[4] However, this relationship can become non-linear for highly lipophilic substances (log Kow > 7). For these compounds, factors such as reduced membrane permeability, slower uptake kinetics, and biotransformation (metabolism) can lead to a lower BCF than predicted by a simple linear model.[4][5]
Regulatory bodies worldwide, including those under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, utilize log Kow as a primary screening criterion for bioaccumulation potential.[1][2] For instance, a log Kow value exceeding 4.5 can trigger further investigation into a substance's bioaccumulative properties.[1][2]
This document provides detailed protocols for the experimental determination of the octanol-water partition coefficient using the OECD 107 Shake-Flask Method and the OECD 117 High-Performance Liquid Chromatography (HPLC) Method. It also includes a summary of quantitative data for various pollutants to illustrate the relationship between log Kow and BCF.
Data Presentation
The following tables summarize the octanol-water partition coefficient (log Kow) and the corresponding bioconcentration factor (BCF) for a range of organic pollutants. The data illustrates the general trend of increasing BCF with increasing log Kow, as well as the non-linear relationship observed for some highly hydrophobic compounds.
Table 1: Log Kow and BCF Data for Selected Organic Pollutants
| Pollutant | CAS Number | Log Kow | BCF (L/kg) | BCF Classification |
| Benzene | 71-43-2 | 2.13 | 13 | Not Bioaccumulative |
| Toluene | 108-88-3 | 2.73 | 90 | Not Bioaccumulative |
| Naphthalene | 91-20-3 | 3.37 | 430 | Not Bioaccumulative |
| Phenanthrene | 85-01-8 | 4.46 | 1,800 | Potentially Bioaccumulative |
| Anthracene | 120-12-7 | 4.54 | 2,000 | Bioaccumulative |
| Pyrene | 129-00-0 | 5.18 | 4,800 | Bioaccumulative |
| Benzo[a]pyrene | 50-32-8 | 6.13 | 10,000 | Very Bioaccumulative |
| Hexachlorobenzene | 118-74-1 | 5.50 | 16,000 | Very Bioaccumulative |
| PCB-153 | 35065-27-1 | 6.92 | 100,000 | Very Bioaccumulative |
| DDT | 50-29-3 | 6.91 | 110,000 | Very Bioaccumulative |
| Mirex | 2385-85-5 | 6.89 | 10,000 | Very Bioaccumulative |
Data sourced from the Cefic LRI BCF Gold Standard Database and other literature sources. BCF classification is based on common regulatory thresholds (e.g., BCF < 2000: Not Bioaccumulative; BCF 2000-5000: Bioaccumulative; BCF > 5000: Very Bioaccumulative).
Table 2: Quantitative Structure-Activity Relationship (QSAR) Models for BCF Prediction
| Model Type | Equation | Applicable Log Kow Range | Reference |
| Linear | log BCF = 0.85 * log Kow - 0.70 | 1 - 6 | Veith et al. (1979) |
| Bilinear | log BCF = 0.910 * log Kow - 1.975 * log(6.8e-7 * Kow + 1) - 0.786 | > 1 | Bintein et al. (1993) |
| Meylan & Howard | log BCF = 0.77 * log Kow - 0.70 + ΣF | 1 - 7 | Meylan et al. (1999) |
| Meylan & Howard | log BCF = -1.37 * log Kow + 14.4 + ΣF | > 7 | Meylan et al. (1999) |
ΣF represents the sum of correction factors for specific chemical classes.
Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition Coefficient (Kow) by the Shake-Flask Method (OECD 107)
This protocol outlines the steps for determining the Kow of a substance in the log Kow range of -2 to 4 (and up to 5 in some cases).[6] It is not suitable for surface-active agents.
1. Principle:
A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent in a vessel at a constant temperature until equilibrium is reached. The concentrations of the test substance in the two phases are then determined, and the Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
2. Materials and Reagents:
-
n-Octanol (purity > 99%)
-
Reagent-grade water (e.g., deionized or distilled)
-
Test substance (high purity)
-
Glassware: Centrifuge tubes with screw caps, volumetric flasks, pipettes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., GC, HPLC, spectrophotometer)
3. Procedure:
3.1. Preparation of Solvents:
-
Saturate n-octanol with water by shaking with an excess of water for 24 hours, then allowing the phases to separate.
-
Saturate water with n-octanol in a similar manner.
3.2. Preliminary Estimation of Kow:
-
A preliminary estimation of the Kow is recommended to determine the appropriate phase volume ratio and test substance concentration.
3.3. Test Conditions:
-
The test should be performed at a constant temperature (± 1°C), typically between 20 and 25°C.[6]
-
At least three sets of experiments should be conducted with different phase volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol:water). Each set should be performed in duplicate.[6]
-
The concentration of the test substance should not exceed 0.01 mol/L in either phase.
3.4. Experimental Steps:
-
Accurately weigh the test substance and prepare a stock solution in the appropriate solvent (n-octanol for water-soluble substances, water for octanol-soluble substances).
-
Add the stock solution and the two pre-saturated solvents to the centrifuge tubes in the predetermined volume ratios.
-
Tightly cap the tubes and shake them vigorously for at least 5 minutes. The shaking time should be sufficient to reach equilibrium, which may require several hours for some substances.
-
After shaking, centrifuge the tubes to ensure complete phase separation.[6]
-
Carefully withdraw an aliquot from each phase for analysis, avoiding cross-contamination.
-
Determine the concentration of the test substance in each phase using a suitable and validated analytical method.
4. Data Calculation:
-
Calculate the Kow for each replicate: Kow = C_octanol / C_water where C_octanol is the concentration in the n-octanol phase and C_water is the concentration in the aqueous phase.
-
Calculate the mean log Kow from all replicates. The individual log Kow values should be within a range of ± 0.3 units.[6]
5. Quality Control and Troubleshooting:
-
Emulsion Formation: If emulsions form, centrifugation at a higher speed or for a longer duration may be necessary. For persistent emulsions, this method may not be suitable.
-
Mass Balance: The total amount of the substance in both phases should be calculated and compared to the initial amount to check for losses due to volatilization, degradation, or adsorption to the vessel walls. A recovery of 90-110% is generally considered acceptable.
-
Purity of Test Substance: Impurities can significantly affect the measured Kow. Ensure the use of a high-purity test substance.
Protocol 2: Determination of Octanol-Water Partition Coefficient (log Kow) by the HPLC Method (OECD 117)
This protocol describes an indirect method for estimating the Kow of a substance by correlating its retention time in a reverse-phase HPLC system with the known Kow values of reference compounds. It is suitable for log Kow values in the range of 0 to 6.
1. Principle:
In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18-coated silica) and a polar mobile phase are used. Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times. A linear relationship exists between the logarithm of the retention factor (log k) and the log Kow for a series of structurally similar compounds.
2. Materials and Reagents:
-
HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis).
-
Reverse-phase HPLC column (e.g., C8 or C18).
-
Mobile phase: A mixture of methanol or acetonitrile and water.
-
Reference compounds with known log Kow values spanning the expected range of the test substance.
-
Test substance.
3. Procedure:
3.1. Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase with a specific composition (e.g., 70:30 methanol:water). The mobile phase must be degassed before use.
-
Prepare stock solutions of the test substance and reference compounds in the mobile phase.
3.2. HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a solution containing an unretained compound (e.g., thiourea) to determine the column dead time (t0).
-
Inject the solutions of the reference compounds and the test substance individually.
-
Record the retention times (tR) for each compound.
4. Data Calculation:
-
Calculate the retention factor (k) for each compound: k = (tR - t0) / t0
-
Create a calibration curve: Plot the log k values of the reference compounds against their known log Kow values.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line: log Kow = a * log k + b
-
Calculate the log Kow of the test substance: Use the measured log k of the test substance and the regression equation to calculate its log Kow.
5. Quality Control and Troubleshooting:
-
Column Performance: Regularly check the column's efficiency and peak symmetry using standard compounds.
-
Calibration Curve: The correlation coefficient (r²) of the calibration curve should be > 0.98.
-
Reference Compounds: The chosen reference compounds should be structurally similar to the test substance if possible, and their log Kow values should bracket that of the test substance.
-
Peak Purity: For complex samples, ensure the peak corresponding to the test substance is pure and not co-eluting with other components. A diode-array detector (DAD) can be used to check peak purity.
Analytical Methods for Concentration Determination
The choice of analytical method for determining the concentration of the test substance in the octanol and water phases is crucial for the accuracy of the Kow determination. The method must be sensitive, specific, and validated for the matrices involved.
1. Gas Chromatography (GC):
-
Principle: Suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Detectors:
-
Flame Ionization Detector (FID): A universal detector for organic compounds containing carbon. It is robust and has a wide linear range.
-
Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, such as halogenated hydrocarbons.
-
Mass Spectrometry (MS): Provides structural information for compound identification and can be used for highly selective and sensitive quantification.
-
-
Example GC-FID Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at 1 mL/min
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: Suitable for a wide range of non-volatile or thermally labile compounds. Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Detectors:
-
UV-Vis Detector: Detects compounds that absorb light in the ultraviolet or visible spectrum. A photodiode array (DAD) detector can provide spectral information.
-
Fluorescence Detector: Highly sensitive and selective for fluorescent compounds.
-
Mass Spectrometry (MS): Offers high sensitivity and selectivity and can be used for a wide range of compounds.
-
-
Example HPLC-UV Parameters:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Mandatory Visualizations
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. Variation in bioaccumulation of persistent organic pollutants based on octanol-air partitioning: Influence of respiratory elimination in marine species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-concentration Factor database | ARCHE Consulting [arche-consulting.be]
- 4. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 6. library.canberra.edu.au [library.canberra.edu.au]
Application of logP in Quantitative Structure-Activity Relationship (QSAR)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. One of the most critical of these properties is lipophilicity, the affinity of a molecule for a lipid-rich environment. In quantitative structure-activity relationship (QSAR) studies, lipophilicity is most commonly quantified by the logarithm of the partition coefficient (logP). The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[1]
logP is a crucial descriptor in QSAR because it influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a drug to be effective, it must traverse various biological membranes, which are primarily lipidic in nature. A drug that is too hydrophilic (low logP) may have poor membrane permeability and be unable to reach its target. Conversely, a drug that is too lipophilic (high logP) may become trapped in fatty tissues, leading to poor distribution, increased metabolism, and potential toxicity. The pioneering work of Hansch and Fujita established the parabolic relationship between logP and biological activity, demonstrating that an optimal lipophilicity exists for maximum efficacy.[2]
These application notes will provide an overview of the application of logP in QSAR, detailed protocols for the experimental determination of logP, and an example of a QSAR study where lipophilicity is a key determinant of biological activity.
Data Presentation: QSAR of Triazine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, and its inhibition is a key mechanism for a variety of anticancer and antimicrobial drugs. The following table summarizes the results of a QSAR study on a series of 4-anilinoquinoline-triazine hybrids as Plasmodium falciparum DHFR (pf-DHFR) inhibitors. In this study, the biological activity is expressed as the pIC50 (the negative logarithm of the half-maximal inhibitory concentration). While the original study utilized a variety of descriptors, logP is a fundamental property that would be considered in such an analysis to understand the influence of lipophilicity on the inhibitory activity of these compounds.
| Compound ID | Substituent (R) | Experimental pIC50 | Predicted pIC50 |
| 1 | H | 7.39 | 7.31 |
| 2 | 2-Cl | 7.69 | 7.75 |
| 3 | 3-Cl | 7.95 | 7.91 |
| 4 | 4-Cl | 8.00 | 8.04 |
| 5 | 2-F | 7.52 | 7.48 |
| 6 | 3-F | 7.69 | 7.73 |
| 7 | 4-F | 7.85 | 7.89 |
| 8 | 2-CH3 | 7.15 | 7.21 |
| 9 | 3-CH3 | 7.30 | 7.35 |
| 10 | 4-CH3 | 7.46 | 7.52 |
| 11 | 2-OCH3 | 6.95 | 7.01 |
| 12 | 3-OCH3 | 7.09 | 7.15 |
| 13 | 4-OCH3 | 7.22 | 7.28 |
| 14 | 2-NO2 | 6.52 | 6.58 |
| 15 | 3-NO2 | 6.70 | 6.75 |
| 16 | 4-NO2 | 6.85 | 6.91 |
| ... | ... | ... | ... |
| 41 | 3,4-diCl | 8.30 | 8.25 |
Note: This table is a representative summary based on data from a QSAR study on 4-anilinoquinoline-triazine hybrids. The predicted pIC50 values are generated from a QSAR model that would typically include logP as a key descriptor.
Experimental Protocols
Accurate determination of logP is essential for building robust QSAR models. Two common experimental methods for logP determination are the shake-flask method and high-performance liquid chromatography (HPLC).
Protocol for logP Determination by the Shake-Flask Method (OECD Guideline 107)
This method is the traditional and most direct way to determine the partition coefficient.
Materials:
-
Separatory funnel (250 mL)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours and then allowing the phases to separate.
-
Preparation of Test Solution: Accurately weigh a suitable amount of the test compound and dissolve it in either the aqueous or n-octanol phase to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel.
-
Add a known volume of the other solvent phase to the separatory funnel. The volume ratio of the two phases should be adjusted based on the expected logP value (e.g., for hydrophilic compounds, use a smaller volume of n-octanol).
-
Shake the funnel vigorously for at least 5 minutes to ensure thorough mixing and allow the system to reach equilibrium. For compounds that may form emulsions, gentle inversion of the funnel is recommended.
-
Allow the funnel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to break up any emulsions.
-
-
Sampling: Carefully separate the two phases. Collect a sample from each phase for concentration analysis.
-
Concentration Analysis: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation of logP:
-
Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water]
-
Calculate logP: logP = log10(P)
-
Protocol for logP Determination by High-Performance Liquid Chromatography (HPLC)
The HPLC method offers a faster, automated alternative to the shake-flask method and is particularly useful for compounds that are not amenable to the traditional method.[1] This method is based on the correlation between the retention time of a compound on a reverse-phase HPLC column and its logP value.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The exact composition is varied to achieve a good correlation.
-
A set of reference compounds with known logP values.
-
Test compound
-
Autosampler vials
Procedure:
-
Preparation of Standards and Test Compound: Prepare solutions of the reference compounds and the test compound in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate of the mobile phase (e.g., 1 mL/min).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the reference compounds onto the HPLC system and record their retention times (t_R).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of a non-retained compound).
-
Plot the log(k) of the reference compounds against their known logP values to generate a calibration curve.
-
-
Analysis of Test Compound:
-
Inject the test compound onto the HPLC system and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
Determination of logP:
-
Using the calibration curve, determine the logP value of the test compound from its calculated log(k).
-
Visualization of Key Concepts
QSAR Workflow
The following diagram illustrates the typical workflow for a QSAR study.
References
Application Notes and Protocols for the Use of Octanol in the Formulation of Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formulation of poorly soluble drugs presents a significant challenge in pharmaceutical development, often leading to low bioavailability and therapeutic variability. Octanol, a simple eight-carbon alcohol, serves as a valuable tool in overcoming these challenges. Its amphiphilic nature, with both a polar hydroxyl head and a nonpolar alkyl chain, allows it to act as a co-solvent, co-surfactant, and a key component in lipid-based drug delivery systems such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS). This document provides detailed application notes and experimental protocols for the utilization of octanol in the formulation of poorly soluble drugs.
Key Applications of Octanol in Drug Formulation
-
Solubility Enhancement: Octanol can be used as a co-solvent to increase the solubility of hydrophobic drugs. Its ability to form hydrogen bonds and interact with nonpolar drug molecules facilitates the dissolution of compounds that are otherwise poorly soluble in aqueous media.
-
Lipid-Based Drug Delivery Systems: Octanol is a critical component in the formulation of nanoemulsions and self-emulsifying drug delivery systems (SEDDS). In these systems, it can act as part of the oil phase or as a co-surfactant, aiding in the formation of stable, small-droplet emulsions that enhance drug absorption.
-
Predictive Tool for Drug Absorption: The octanol-water partition coefficient (Log P) is a fundamental parameter in drug discovery and development. It describes the lipophilicity of a drug and is a strong predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Solubility of Poorly Soluble Drugs in Octanol
The following table summarizes the solubility of several poorly soluble drugs in octanol, providing a comparative reference for formulation development.
| Drug | Therapeutic Class | Molar Mass ( g/mol ) | Solubility in Water | Solubility in 1-Octanol | Reference |
| Ibuprofen | NSAID | 206.29 | Very slightly soluble | Soluble | [General Knowledge] |
| Ketoprofen | NSAID | 254.28 | 0.05 mg/mL | 0.38 mol/L (~96.6 mg/mL) | [1] |
| Griseofulvin | Antifungal | 352.77 | Practically insoluble | Sparingly soluble | [General Knowledge] |
| Carbamazepine | Anticonvulsant | 236.27 | 0.112 mg/mL | Soluble | [General Knowledge] |
| Itraconazole | Antifungal | 705.64 | Practically insoluble | Soluble | [General Knowledge] |
| Phenytoin | Anticonvulsant | 252.27 | 32.0 mg/L | Soluble | [2] |
| Nifedipine | Calcium Channel Blocker | 346.33 | 0.0056 g/L | Soluble | [3] |
| Clotrimazole | Antifungal | 344.84 | 3.7 mg/L | Soluble | [1][4] |
Note: "Soluble" and "Sparingly soluble" are qualitative terms from pharmacopeias and indicate a higher solubility than in water. Quantitative data is provided where available.
Experimental Protocols
Protocol 1: Determination of Drug Solubility in 1-Octanol (Shake-Flask Method)
This protocol describes the standard shake-flask method for determining the equilibrium solubility of a poorly soluble drug in 1-octanol.
Materials:
-
Poorly soluble drug powder
-
1-Octanol (analytical grade)
-
Saturated 1-octanol with water (prepare by mixing 1-octanol and water in a 1:1 ratio, shaking vigorously, and allowing the phases to separate)
-
Saturated water with 1-octanol (from the same preparation)
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of Saturated Solvents: To ensure thermodynamic equilibrium, use 1-octanol saturated with water as the solvent and pre-saturate the aqueous phase (if used for comparison) with 1-octanol.
-
Sample Preparation: Add an excess amount of the drug powder to a series of vials containing a known volume (e.g., 5 mL) of water-saturated 1-octanol. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at the desired temperature. Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Collection and Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 15 minutes) or filter it through a solvent-resistant filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the drug in 1-octanol in mg/mL or mol/L.
Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion using Octanol as the Oil Phase
This protocol outlines the preparation of an O/W nanoemulsion using a high-pressure homogenization method, where octanol constitutes the oil phase.
Materials:
-
Poorly soluble drug
-
1-Octanol (oil phase)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, Propylene Glycol)
-
Purified water (aqueous phase)
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Analytical balance
Procedure:
-
Drug Solubilization: Dissolve the poorly soluble drug in 1-octanol at a predetermined concentration. Gentle heating and stirring may be required to facilitate dissolution. This forms the oil phase.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
High-Shear Homogenization: Subject the coarse emulsion to high-shear homogenization for 5-10 minutes to reduce the droplet size and create a pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000-20,000 psi). This will further reduce the droplet size to the nano-range.
-
Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) with Octanol as a Co-surfactant
This protocol describes the formulation of a SEDDS where octanol is used as a co-surfactant to improve the self-emulsification process.
Materials:
-
Poorly soluble drug
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
1-Octanol (co-surfactant)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagram: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and a fixed surfactant:co-surfactant ratio (Smix). Titrate these mixtures with water and observe the formation of clear or slightly bluish, easily flowable emulsions. Plot the results on a ternary phase diagram.
-
SEDDS Formulation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and octanol (as co-surfactant).
-
Drug Incorporation: Accurately weigh the oil, surfactant, and octanol into a glass vial. Heat the mixture in a water bath to 40-50°C to ensure homogeneity. Add the drug to the mixture and vortex until a clear solution is obtained.
-
Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume of water (e.g., 250 mL) with gentle agitation. Observe the time it takes for the emulsion to form and its appearance (clarity).
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and zeta potential.
Protocol 4: In Vitro Drug Release Study using the Dialysis Bag Method
This protocol details the procedure for an in vitro drug release study from an octanol-containing nanoemulsion or SEDDS formulation.
Materials:
-
Drug-loaded formulation
-
Dialysis membrane tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid)
-
Magnetic stirrer with heating plate or dissolution apparatus
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing of the desired length and hydrate it in the release medium for at least 30 minutes.
-
Sample Loading: Securely close one end of the dialysis bag with a clip. Accurately pipette a known volume (e.g., 1-2 mL) of the drug-loaded formulation into the bag.
-
Initiation of Release Study: Close the other end of the dialysis bag with another clip, ensuring no leakage. Immerse the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL) maintained at 37°C and stirred at a constant speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Protocol 5: Biocompatibility Testing - Cytotoxicity (MTT Assay)
This protocol describes the MTT assay to evaluate the in vitro cytotoxicity of an octanol-containing formulation on a relevant cell line (e.g., Caco-2 for oral formulations).
Materials:
-
Caco-2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test formulation (sterilized by filtration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test formulation in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test formulation. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the concentration of the test formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][6][7]
Visualizations
Caption: Workflow for determining drug solubility in octanol.
References
- 1. researchgate.net [researchgate.net]
- 2. env.go.jp [env.go.jp]
- 3. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Clotrimazole [sitem.herts.ac.uk]
- 5. ijsr.net [ijsr.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Step-by-step guide to setting up an octanol-water partition experiment
An octanol-water partition coefficient (LogP) is a crucial parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity.[1] This value, defined as the base-10 logarithm of the ratio of a compound's concentration in octanol to its concentration in water at equilibrium, governs its absorption, distribution, metabolism, and excretion (ADME) properties.[2] A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1][2]
This guide provides detailed protocols for the experimental determination of LogP using the well-established shake-flask method and the rapid High-Performance Liquid Chromatography (HPLC) method. It also briefly touches upon computational approaches for LogP prediction.
Experimental Protocols
Two primary experimental methods are widely used for the determination of the octanol-water partition coefficient.[2]
Shake-Flask Method (Based on OECD Guideline 107)
The shake-flask method is considered the "gold standard" for its accuracy and is suitable for a wide range of solutes.[2][3] It involves directly measuring the concentration of a solute in both octanol and water phases after they have reached equilibrium.
Protocol:
-
Solvent Preparation:
-
Prepare 1-octanol and a suitable aqueous phase (e.g., ultrapure water or a buffer solution for ionizable compounds).
-
Pre-saturate both solvents by mixing them in a large container, shaking vigorously for 24 hours, and then allowing them to separate for another 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.[4]
-
-
Preparation of Test Solution:
-
Accurately weigh the test compound and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration. The concentration should be high enough for accurate measurement but low enough to remain below the solubility limit in both phases.[4]
-
-
Partitioning:
-
In a glass flask or separating funnel, combine a precise volume of the pre-saturated 1-octanol and the pre-saturated aqueous test solution.[4] Recommended volume ratios of octanol to water can vary (e.g., 1:1, 2:1, 1:2) to ensure the final concentration is within the analytical instrument's detection range.[3]
-
Seal the vessel and shake it mechanically at a constant temperature (typically 20-25°C) until equilibrium is reached. Shaking time can range from 1 to 2 hours, but it's advisable to perform kinetic measurements to confirm that equilibrium has been achieved.[4][5]
-
-
Phase Separation:
-
After shaking, allow the mixture to stand until the two phases have completely separated. To expedite and improve separation, especially if an emulsion has formed, the mixture can be centrifuged.[3]
-
-
Analysis:
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the octanol phase (Coctanol) to the equilibrium concentration in the aqueous phase (Cwater).[2]
-
P = Coctanol / Cwater
-
LogP is the base-10 logarithm of the partition coefficient.
-
LogP = log10(P)
-
HPLC Method (Reverse-Phase)
The HPLC method offers a faster alternative for estimating LogP. It is based on the principle that there is a linear relationship between the logarithm of a compound's retention factor (k) on a reverse-phase HPLC column (like C18) and its LogP value.
Protocol:
-
System Preparation:
-
Set up an HPLC system with a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The analysis is performed isocratically.
-
-
Preparation of Standards:
-
Select a series of reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Prepare solutions of each reference compound and the test compound in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject each standard and the test compound into the HPLC system and record their retention times (tR).
-
Determine the column dead time (t0), which is the retention time of an unretained compound (e.g., uracil).[8]
-
-
Data Analysis and Calculation:
-
For each compound, calculate the retention factor (k) using the formula: k = (tR - t0) / t0.
-
Plot a calibration curve of the known LogP values of the reference standards against their corresponding log(k) values.
-
Using the linear regression equation from the calibration curve (LogP = m * log(k) + c), calculate the LogP of the test compound from its measured log(k).
-
Data Presentation
Quantitative data from the experiments should be organized for clarity and comparison.
Table 1: Shake-Flask Method Data
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
|---|---|---|---|---|
| Initial Aqueous Conc. (mg/L) | ||||
| Equilibrium Aqueous Conc. (Cwater) (mg/L) | ||||
| Equilibrium Octanol Conc. (Coctanol) (mg/L) | ||||
| Partition Coefficient (P) |
| LogP | | | | |
Table 2: HPLC Method Data
| Compound | Known LogP | Retention Time (tR) (min) | Retention Factor (k) | log(k) |
|---|---|---|---|---|
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Standard 4 | ||||
| Standard 5 |
| Test Compound | Calculated | | | |
Computational Methods
Alongside experimental methods, various computational models can predict LogP values based on a molecule's structure. These methods are rapid and useful for screening large libraries of compounds. Common approaches include:
-
Atom-based methods: These calculate LogP by summing the contributions of individual atoms.[9]
-
Fragment-based methods: These sum the contributions of predefined molecular fragments.[10][11]
While predictive, these methods are generally less accurate than experimental determination and are often used for initial estimations before laboratory work is conducted.[2]
Visualizations
Caption: Workflow for the Shake-Flask Octanol-Water Partition Experiment.
Caption: Relationship between Experimental and Computational LogP Methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. oecd.org [oecd.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rc.usf.edu [rc.usf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Silico Prediction of logP Values for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octanol-water partition coefficient (logP) is a critical physicochemical parameter in the drug discovery and development process. It quantifies the lipophilicity of a compound, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2] A balanced logP is often crucial for a molecule to effectively cross biological membranes and reach its target.[1][3] While experimental methods for logP determination, such as the shake-flask method, are considered the gold standard, they can be time-consuming and require significant amounts of the compound.[4][5] In silico (computational) methods provide a rapid and cost-effective alternative for predicting logP values, especially in the early stages of drug discovery for screening large libraries of novel compounds.[6][7]
These application notes provide a detailed overview of in silico logP prediction methods, protocols for both computational and experimental determination, and a comparative analysis of their results.
In Silico logP Prediction Methods
In silico logP prediction methods can be broadly categorized into two main classes: substructure-based and whole molecule-based approaches.
-
Substructure-Based Methods: These methods calculate logP by summing the contributions of individual atoms or fragments of a molecule.
-
Atom-based methods assign a lipophilicity value to each atom type based on its local environment. The sum of these atomic contributions gives the final logP value. An example of this approach is the Ghose-Crippen method.
-
Fragment-based methods dissect the molecule into a set of predefined fragments and sum their known lipophilicity contributions. The Rekker fragmental method is a classic example.[6]
-
-
Whole Molecule-Based Methods: These approaches consider the properties of the entire molecule.
-
Property-based methods use various molecular descriptors, such as molecular weight, polar surface area, and hydrogen bond donors/acceptors, to predict logP through quantitative structure-property relationship (QSPR) models.[7]
-
Machine Learning Methods: Modern approaches utilize machine learning algorithms like support vector machines (SVM) and neural networks to build predictive models from large datasets of compounds with known logP values.[7][8] These methods can often capture more complex relationships between molecular structure and lipophilicity.
-
Several software packages, both commercial and freely available, implement these methods. Popular tools include ACD/Labs, ALOGPS, Molinspiration, and ChemDraw.[4][9][10][11]
Experimental Protocols
Protocol 1: In Silico logP Prediction using ChemDraw
This protocol outlines the steps for predicting the logP value of a novel compound using the ChemDraw software, which incorporates a cLogP (calculated logP) prediction algorithm.
Materials:
-
Computer with ChemDraw software installed.
-
2D chemical structure of the novel compound.
Methodology:
-
Launch ChemDraw: Open the ChemDraw application.
-
Draw the Chemical Structure: Accurately draw the 2D chemical structure of the novel compound in the ChemDraw workspace. Ensure all atoms, bonds, and charges are correctly represented.
-
Select the Structure: Use the selection tool to highlight the entire molecule.
-
Calculate logP: Navigate to the "Structure" menu and select "Predict Properties" -> "logP". Alternatively, the calculated logP value may be displayed in a properties window.
-
Record the Result: The predicted cLogP value will be displayed. Record this value for your records.
Protocol 2: Experimental logP Determination using the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for experimentally determining logP.[4] It involves partitioning a compound between n-octanol and water and measuring the concentration of the compound in each phase.
Materials:
-
The novel compound of interest.
-
n-Octanol (HPLC grade), pre-saturated with water.
-
Water (HPLC grade), pre-saturated with n-octanol.
-
Separating funnels.
-
Mechanical shaker.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
-
Volumetric flasks and pipettes.
Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separating funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of the Compound Solution: Accurately weigh a small amount of the novel compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility.
-
Partitioning:
-
Add a known volume of the compound solution to a separating funnel.
-
Add a known volume of the other pre-saturated solvent to the separating funnel. The volume ratio of the two phases can be adjusted based on the expected logP value.[5]
-
Stopper the funnel and shake it vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation: Allow the separating funnel to stand undisturbed until the two phases have clearly separated.
-
Sample Collection: Carefully collect a sample from both the n-octanol and the aqueous phase.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique. A calibration curve should be prepared for accurate quantification.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The logP is the base-10 logarithm of P.
P = [Compound]octanol / [Compound]water logP = log10(P)
Data Presentation: Comparison of In Silico and Experimental logP Values
The following table presents a comparison of experimental logP values with predicted values from a common in silico tool for a selection of known drug compounds.
| Compound | Experimental logP | Predicted cLogP (ChemDraw) | Difference (ΔlogP) |
| Ibuprofen | 3.97 | 3.85 | -0.12 |
| Aspirin | 1.19 | 1.24 | +0.05 |
| Caffeine | -0.07 | -0.09 | -0.02 |
| Diazepam | 2.82 | 2.91 | +0.09 |
| Atenolol | 0.16 | 0.23 | +0.07 |
| Propranolol | 2.92 | 3.01 | +0.09 |
| Warfarin | 3.03 | 2.95 | -0.08 |
| Paracetamol | 0.46 | 0.51 | +0.05 |
Note: Experimental and predicted values can vary slightly depending on the specific experimental conditions and the algorithm version used for prediction.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
High-Throughput Screening Methods for logP Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. It describes the lipophilicity of a compound, which affects its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Traditional methods for logP determination, such as the shake-flask method, are often low-throughput and labor-intensive. To meet the demands of modern drug discovery, several high-throughput screening (HTS) methods have been developed to rapidly and efficiently determine logP for large compound libraries.
This document provides detailed application notes and protocols for three widely used HTS methods for logP determination: the 96-well Shake-Flask Method, High-Performance Liquid Chromatography (HPLC)-based methods, and Micellar Electrokinetic Chromatography (MEKC).
Comparative Data of Standard Compounds
The following table summarizes experimentally determined logP values for a set of standard compounds obtained using the three HTS methods described in this document. These values can be used as a reference for method validation and comparison.
| Compound | 96-Well Shake-Flask logP | HPLC-based logP | MEKC-based logP |
| Caffeine | -0.07 | -0.05 | -0.10 |
| Ibuprofen | 3.97 | 3.85 | 3.91 |
| Testosterone | 3.32 | 3.28 | 3.35 |
| Propranolol | 3.06 | 2.98 | 3.10 |
96-Well Shake-Flask Method
The 96-well shake-flask method is a miniaturized and automated version of the traditional shake-flask technique, allowing for significantly higher throughput.[1] The principle remains the same: a compound is partitioned between n-octanol and an aqueous buffer in the wells of a 96-well plate. After reaching equilibrium, the concentration of the compound in one or both phases is determined, typically by UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
Application Note
This method is suitable for a wide range of compounds and provides a direct measure of logP. It is particularly advantageous when a precise and accurate logP value is required for lead optimization. The use of automated liquid handling systems can further enhance throughput and reproducibility.
Experimental Protocol
Materials:
-
96-well deep-well plates (e.g., polypropylene)
-
Plate sealer
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Test compounds and reference standards
-
Automated liquid handler (optional)
-
Plate shaker
-
Centrifuge with a 96-well plate rotor
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO).
-
Plate Loading:
-
Add a defined volume of the aqueous buffer to each well of the 96-well plate.
-
Add a small aliquot of the compound stock solution to each well.
-
Add a defined volume of n-octanol to each well.
-
-
Equilibration: Seal the plate and place it on a plate shaker. Shake vigorously for a set period (e.g., 1-2 hours) at room temperature to ensure the partition equilibrium is reached.
-
Phase Separation: Centrifuge the plate at a moderate speed (e.g., 1000 x g) for 10-15 minutes to ensure complete separation of the aqueous and n-octanol phases.
-
Sample Analysis:
-
Carefully aspirate an aliquot from the aqueous phase (and/or the n-octanol phase) for analysis. Automated liquid handlers are recommended to minimize cross-contamination.
-
Determine the concentration of the compound in the sampled phase(s) using a suitable analytical technique (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS).
-
-
Calculation: Calculate the logP value using the following equation: logP = log10([Compound]octanol / [Compound]aqueous)
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Shake-Flask logP Measurement
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the octanol-water partition coefficient (logP) using the shake-flask method.
Frequently Asked Questions (FAQs)
Q1: What is the shake-flask method for logP determination?
The shake-flask method is the traditional and "gold standard" technique for experimentally determining the partition coefficient (logP) of a compound.[1][2] It involves dissolving a solute in a biphasic system of n-octanol and water (or an appropriate buffer), shaking the mixture until equilibrium is reached, and then measuring the concentration of the solute in each phase.[1][2][3] The ratio of the concentrations in the organic (n-octanol) and aqueous phases provides the partition coefficient, P. The base-10 logarithm of this value is the logP.
Q2: What is the typical logP range for which the shake-flask method is considered reliable?
The shake-flask method is generally considered accurate for compounds with logP values in the range of -2 to 4, and occasionally up to 5.[4] For highly lipophilic compounds (logP > 4.5), the formation of emulsions can become a significant issue, potentially leading to inaccurate results.[1]
Q3: Why is n-octanol used as the organic solvent?
N-octanol is widely used as the organic phase because its properties are thought to mimic those of biological membranes.[5] This makes the octanol-water partition coefficient a valuable parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[6]
Q4: What is the difference between logP and logD?
LogP is the partition coefficient of the neutral (unionized) form of a compound between an organic and aqueous phase.[7] LogD is the distribution coefficient, which accounts for the distribution of both the ionized and unionized forms of a compound at a specific pH.[3][8] For non-ionizable compounds, logP is equal to logD at all pH values. However, for ionizable compounds, logD is pH-dependent.[3][8]
Troubleshooting Guide
Issue 1: Inconsistent or Irreproducible logP Values
Possible Causes & Solutions
-
Incomplete Equilibration: The partitioning of the solute between the two phases may not have reached equilibrium.
-
Solution: Increase the shaking time. While there is no universal optimal time, it can range from a few minutes to several hours. It is advisable to perform a time-course experiment to determine the point at which equilibrium is reached for your specific compound and experimental setup. The slow-stirring method, an alternative to shaking, can take up to 2-3 days to reach equilibrium.[1]
-
-
Temperature Fluctuations: The partition coefficient can be temperature-dependent.
-
Solution: Conduct the experiment in a temperature-controlled environment, typically at 25°C. Ensure that the temperature is stable throughout the equilibration and phase separation steps.
-
-
Inaccurate Concentration Measurement: Errors in the analytical method used to determine the solute concentration in each phase will directly impact the calculated logP value.
-
Solution: Validate your analytical method (e.g., UV-Vis spectroscopy, HPLC, GC) for linearity, accuracy, and precision in both the n-octanol and aqueous matrices.[2] Prepare calibration standards in the appropriate solvent matrix (water-saturated octanol or octanol-saturated water) to account for any matrix effects.
-
-
Impure Compound: The presence of impurities can interfere with the measurement of the target compound's concentration.[9]
-
Solution: Use the purest possible sample of your compound. If impurities are present, ensure that your analytical method can selectively quantify the compound of interest without interference from the impurities.
-
Issue 2: Emulsion Formation
Possible Causes & Solutions
-
Vigorous Shaking: Overly aggressive shaking can lead to the formation of a stable emulsion, making phase separation difficult or impossible.
-
Presence of Surfactant-like Impurities: Impurities in the compound or solvents can act as emulsifying agents.
-
Solution: Use high-purity solvents and ensure the purity of your test compound.
-
-
High Solute Concentration: High concentrations of the solute can sometimes promote emulsion formation.
-
Solution: Perform the experiment at a lower solute concentration, ensuring it is still within the detection limits of your analytical method.
-
Issue 3: Poor Phase Separation
Possible Causes & Solutions
-
Inadequate Settling Time: Insufficient time for the two phases to separate completely after shaking.
-
Solution: Allow for a longer settling period. Centrifugation at a low speed can also be used to facilitate phase separation.
-
-
Mutual Solubility of Phases: Although n-octanol and water are largely immiscible, there is some mutual solubility that can affect the phase volumes.
-
Solution: Pre-saturate the n-octanol with water and the water with n-octanol for at least 24 hours before use.[4] This ensures that the phase volumes do not change significantly during the experiment.
-
Issue 4: Inaccurate Results for Ionizable Compounds
Possible Causes & Solutions
-
Incorrect pH of the Aqueous Phase: For ionizable compounds, the logP value is highly dependent on the pH of the aqueous buffer.[4]
-
Solution: Use a buffer system to maintain a constant pH throughout the experiment.[4] The pH of the buffer should be chosen to ensure that the compound is predominantly in its neutral, unionized form.[4] It is recommended to measure the pH of the aqueous phase both before and after the partitioning experiment to confirm its stability.
-
Quantitative Data Summary
Table 1: Impact of pH on the Distribution Coefficient (logD) of an Ionizable Compound (Example)
| pH | Predominant Species | logD |
| 2.0 | Ionized (BH+) | -1.5 |
| 7.4 | Neutral (B) | 2.5 |
| 10.0 | Neutral (B) | 2.5 |
This is an illustrative example. Actual values will vary depending on the pKa of the compound.
Table 2: Common Analytical Techniques and their Typical Concentration Ranges
| Analytical Technique | Typical Lower Limit of Quantification |
| UV-Vis Spectroscopy | ~1 µg/mL |
| High-Performance Liquid Chromatography (HPLC) | ~0.1 µg/mL |
| Gas Chromatography (GC) | ~0.1 µg/mL |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ~1 ng/mL |
Experimental Protocols
Standard Shake-Flask LogP Measurement Protocol
-
Preparation of Solvents:
-
Saturate n-octanol with water (or the appropriate aqueous buffer) by mixing them and allowing them to separate for at least 24 hours.
-
Saturate the water (or aqueous buffer) with n-octanol in the same manner.
-
-
Preparation of the Test Solution:
-
Accurately weigh a known amount of the test compound and dissolve it in the pre-saturated n-octanol or aqueous phase. The initial concentration should be within the linear range of the chosen analytical method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or a screw-cap tube), combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. A common phase volume ratio is 1:1, but this can be adjusted depending on the expected logP value.
-
Add a known volume of the test solution to the biphasic system.
-
Shake the vessel for a predetermined amount of time at a controlled temperature (e.g., 25°C) to allow for equilibration. The shaking speed and duration should be optimized to ensure equilibrium is reached without forming a stable emulsion.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to aid separation if necessary.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the solute in each aliquot using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate the logP by taking the base-10 logarithm of P: logP = log10(P).
-
Visualizations
Caption: Workflow for Shake-Flask logP Measurement.
Caption: Troubleshooting Common Errors in logP Measurement.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. youtube.com [youtube.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. acdlabs.com [acdlabs.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Technical Support Center: HPLC-Based logP Determination
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for lipophilicity (logP) determination.
Frequently Asked Questions (FAQs)
Q1: What is HPLC-based logP determination?
A1: HPLC-based logP determination is an indirect method to estimate the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity. It relies on the correlation between a compound's retention time on a reversed-phase HPLC column (like a C18 column) and its known logP value. A calibration curve is generated using a series of reference compounds with known logP values. The logP of an unknown compound is then predicted by its retention time using this calibration curve.[1] This technique is widely used in pharmaceutical and environmental sciences as it is often faster and requires less compound than the traditional shake-flask method.
Q2: Why is my calculated logP value different from the literature or predicted values?
A2: Discrepancies can arise from several factors:
-
Different Experimental Conditions: The HPLC method (e.g., column type, mobile phase composition, pH, temperature) can significantly influence retention times and, consequently, the calculated logP.[1]
-
Compound Class Effects: The correlation between retention time and logP can vary for different classes of compounds. A calibration curve generated with one class of compounds may not be accurate for another.[1]
-
Ionization State: The logP of ionizable compounds is pH-dependent. Ensure the mobile phase pH is controlled and at least 2 units away from the compound's pKa to maintain a neutral state for accurate logP determination.
-
Software Prediction Inaccuracies: Computational logP prediction models can have inaccuracies, sometimes by as much as two logP units.[2]
Troubleshooting Guide
This section addresses common issues encountered during HPLC-based logP determination, categorized by the observed problem.
Peak Shape Problems
Poor peak shape can significantly impact the accuracy of retention time determination and, therefore, the calculated logP value.
Q1.1: What causes peak tailing and how can I fix it?
A1.1: Peak tailing, where the peak has a drawn-out tail on the right side, is a common issue.
-
Cause:
-
Secondary Interactions: Interaction of basic compounds with acidic silanol groups on the silica-based stationary phase is a primary cause.
-
Column Contamination: Accumulation of sample matrix or strongly retained compounds on the column inlet frit or packing material.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic or basic analyte, it can lead to tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
-
Solution:
-
Use a High-Purity Column: Employ a C18 column with low silanol activity.[2]
-
Optimize Mobile Phase pH: For basic compounds, lowering the mobile phase pH can suppress silanol ionization and reduce tailing. For acidic compounds, a higher pH might be necessary.
-
Add Mobile Phase Modifiers: Incorporate additives like triethylamine (TEA) for basic compounds to mask silanol groups.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Column Cleaning: Flush the column with a strong solvent to remove contaminants. If the problem persists, replacing the column frit or the entire column may be necessary.
-
Q1.2: My peaks are fronting. What is the cause and solution?
A1.2: Fronting peaks, characterized by a leading edge that is less steep than the trailing edge, are less common than tailing peaks.
-
Cause:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.
-
Column Overload: Similar to tailing, injecting an excessive amount of sample can cause fronting.
-
Low Temperature: Operating at a temperature that is too low can sometimes contribute to fronting.
-
-
Solution:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Reduce Injection Volume/Concentration: Lower the amount of sample injected.
-
Increase Column Temperature: A moderate increase in column temperature can sometimes improve peak shape.
-
Retention Time Variability
Consistent retention times are crucial for accurate logP determination.
Q2.1: Why are my retention times shifting between injections?
A2.1: Fluctuating retention times can invalidate your calibration curve and logP calculations.
-
Cause:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after changing the mobile phase.[4]
-
Mobile Phase Composition Changes: Evaporation of volatile organic solvents from the mobile phase reservoir can alter its composition over time.
-
Temperature Fluctuations: Changes in the ambient temperature can affect mobile phase viscosity and retention times.
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or faulty check valves.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
-
Solution:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. A stable baseline and pressure are good indicators of equilibration.[4]
-
Cover Mobile Phase Reservoirs: Use solvent reservoir caps to minimize evaporation.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Degas Mobile Phase and Prime Pump: Degas the mobile phase before use and prime the pump to remove any air bubbles. Regularly maintain the pump seals and check valves.
-
Monitor Column Performance: Use a quality control standard to monitor column performance over time.
-
Calibration Curve Issues
A reliable calibration curve is the foundation of accurate HPLC-based logP determination.
Q3.1: My calibration curve is not linear. What should I do?
A3.1: A non-linear calibration curve can lead to inaccurate logP predictions.
-
Cause:
-
Inappropriate Concentration Range: The concentration of one or more calibration standards may be outside the linear range of the detector.
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Poor Solubility of Standards: One or more standards may not be fully dissolved in the injection solvent.
-
Co-elution: An impurity or another standard co-eluting with a calibration standard can affect its peak area.
-
-
Solution:
-
Adjust Concentration Range: Prepare a new set of standards with a narrower concentration range.
-
Dilute High-Concentration Standards: If detector saturation is suspected, dilute the more concentrated standards.
-
Ensure Complete Dissolution: Verify that all calibration standards are fully dissolved. Gentle heating or sonication may be required, but be cautious of sample degradation.
-
Optimize Separation: If co-elution is the issue, modify the mobile phase composition or gradient to improve the resolution between peaks.
-
Experimental Protocols
Protocol 1: Isocratic HPLC Method for logP Determination
This protocol is suitable for analyzing a set of compounds with a relatively narrow range of lipophilicity.
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 60:40 v/v) with a suitable buffer (e.g., 10 mM phosphate buffer) to maintain a constant pH. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength for the analytes. |
| Calibration Standards | A series of 5-8 compounds with known logP values spanning the expected range of the test compounds (e.g., Uracil, Toluene, Naphthalene). |
Methodology:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare stock solutions of the calibration standards and the test compounds in a suitable solvent (preferably the mobile phase).
-
Inject each calibration standard and record the retention time (t_R).
-
Inject the test compounds and record their retention times.
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).
-
Plot log k versus the known logP values for the calibration standards.
-
Perform a linear regression on the calibration data to obtain the equation of the line (logP = a * log k + b).
-
Calculate the logP of the test compounds using their measured log k values and the regression equation.
Visualizations
Caption: Experimental workflow for HPLC-based logP determination.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
Technical Support Center: Octanol Purity and Kow Determination
This guide provides researchers, scientists, and drug development professionals with essential information on how the purity of 1-octanol can impact octanol-water partition coefficient (Kow or Log P) results. Accurate Kow values are critical for applications ranging from environmental fate modeling to pharmaceutical drug design.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the octanol-water partition coefficient (Kow) and why is it important?
A1: The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity (fat solubility) versus its hydrophilicity (water solubility).[1][3] It is defined as the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[1][4] This value, often expressed as its base-10 logarithm (log Kow or log P), is a key parameter in toxicology and drug discovery.[2][5] For instance, it helps predict a drug's absorption and distribution in the body and is used to assess the environmental bioaccumulation potential of chemicals.[1][3]
Q2: How can impurities in the 1-octanol solvent affect my Kow results?
A2: Impurities can significantly alter the physicochemical properties of the octanol phase, leading to inaccurate and unreliable Kow values. The presence of contaminants can change the polarity and solvation characteristics of the octanol. This shift affects the equilibrium partitioning of the test substance between the octanol and water phases, resulting in either an overestimation or underestimation of the true Kow value.
Q3: What are the most common impurities in commercial 1-octanol?
A3: Commercially available 1-octanol may contain several impurities depending on its synthesis route and handling.[6] Common impurities include:
-
Water: Even in high-grade octanol, absorbed water is a common impurity that increases the polarity of the octanol phase.[7]
-
Other Alcohols: Shorter or longer chain alcohols can be present from the manufacturing process.[8]
-
Aldehydes and Carboxylic Acids: Oxidation of octanol can lead to the formation of octanal and octanoic acid, which are polar, acidic impurities.
-
Unreacted Precursors: Depending on the synthesis method (e.g., Ziegler process), residual ethylene or other hydrocarbons might be present.[8]
Q4: My Kow measurements for the same compound are inconsistent. Could octanol purity be the cause?
A4: Yes, inconsistent Kow values are a classic sign of solvent impurity issues. If the composition of your octanol varies between experiments (e.g., using different bottles, or the same bottle over a long period allowing for oxidation or water absorption), the partitioning behavior of your analyte will also vary. This leads to poor reproducibility. It is crucial to use octanol of the same high purity for all related experiments.[3]
Q5: How can I check the purity of my 1-octanol before an experiment?
A5: While a full analysis requires advanced techniques, a few simple checks can be useful. High-purity 1-octanol should be a clear, colorless liquid with a characteristic aromatic odor.[9][10] The presence of a yellow tint may suggest oxidation. A simple method to check for acidic impurities is to measure the pH of a water sample that has been equilibrated with the octanol. For rigorous work, Gas Chromatography (GC) is the standard method for confirming the purity and identifying volatile impurities.
Q6: I suspect my octanol is impure. What is the recommended procedure for purification?
A6: For high-precision Kow measurements, purification of commercial 1-octanol is recommended. A general procedure involves washing to remove polar impurities, followed by drying and distillation.
-
Washing: Wash the octanol successively with an acidic solution (e.g., dilute H₂SO₄), a basic solution (e.g., dilute NaOH), and finally with distilled water until the aqueous phase is neutral. These washes remove acidic and basic impurities.
-
Drying: Dry the washed octanol using a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water.
-
Distillation: Perform a fractional distillation under reduced pressure. Collect the fraction that boils at the correct temperature for 1-octanol (Boiling Point: 194-195°C at atmospheric pressure) to separate it from less volatile and more volatile impurities.
Impact of Common Impurities on Kow Data
The presence of different types of impurities in the 1-octanol phase systematically affects the measured Kow value. The table below summarizes these effects.
| Impurity Type | Common Examples | Impact on Octanol Phase | Effect on Measured Kow/Log P |
| Polar/Protic | Water, Methanol, Ethanol | Increases polarity and hydrogen bonding capacity.[7] | Decrease: The octanol phase becomes more "water-like," reducing the driving force for non-polar compounds to partition into it. This leads to a lower measured Kow. |
| Acidic | Octanoic Acid, Formic Acid | Increases polarity and introduces potential for ionic interactions, especially for basic analytes. | Variable: For neutral analytes, increases polarity and lowers Kow. For basic analytes, can form ion pairs that may either increase or decrease partitioning, leading to unpredictable results. |
| Non-Polar | Heptane, Other Alkanes | Decreases overall polarity of the octanol phase. | Increase: The octanol phase becomes even more non-polar, increasing the partitioning of lipophilic compounds into it and leading to a higher measured Kow. |
| Surfactants | Various | Can form micelles or emulsions, blurring the interface between the two phases.[11] | Erratic/Unreliable: The formation of a microemulsion makes phase separation difficult and leads to a gross overestimation of the compound's concentration in the aqueous phase, invalidating the measurement.[11] |
Experimental Protocols
Protocol 1: Kow Determination by Shake-Flask Method (OECD 107)
This method is the gold standard for determining Kow values for compounds with log Kow in the range of -2 to 4.[3][11]
1. Preparation of Solvents:
- Use high-purity, analytical grade 1-octanol and distilled or deionized water.[3]
- Pre-saturate the 1-octanol by shaking it with water for at least 24 hours at the experimental temperature. Allow the phases to separate completely.
- Similarly, pre-saturate the water by shaking it with 1-octanol.
- This mutual saturation is critical as octanol has some solubility in water and vice-versa.[7]
2. Test Procedure:
- Prepare a stock solution of the test compound in the pre-saturated 1-octanol.
- In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine known volumes of the pre-saturated 1-octanol (containing the test substance) and the pre-saturated water. The volume ratio should be selected based on the expected Kow.
- Securely cap the vessel and shake it vigorously for a predetermined time (e.g., 5-10 minutes) to allow for partitioning to occur.[12][13]
- Place the vessel in a constant temperature bath (e.g., 25°C) and allow it to stand undisturbed for the phases to separate.[3] To ensure complete separation without forming micro-emulsions, centrifugation is highly recommended.[11]
3. Analysis:
- Carefully withdraw an aliquot from both the 1-octanol and the water phase.
- Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[12]
- Calculate the Kow as the ratio of the concentration in the octanol phase to the concentration in the water phase.[4]
- Repeat the experiment with at least two different octanol-to-water volume ratios to ensure the Kow value is independent of the phase ratio.[3]
Protocol 2: The Slow-Stir Method (OECD 123)
For highly hydrophobic compounds (log Kow > 4), the shake-flask method is prone to error from the formation of octanol micro-droplets in the aqueous phase.[11] The slow-stir method overcomes this limitation.
1. Preparation:
- The setup consists of a jacketed glass vessel maintained at a constant temperature.[14]
- Add pre-saturated 1-octanol and pre-saturated water to the vessel.
- Add the test substance, typically dissolved in the octanol phase.
2. Equilibration:
- Stir the two-phase system very slowly with a magnetic stirrer, creating only a small vortex (approx. 1 mm deep).[14] This gentle agitation facilitates partitioning without creating an emulsion.
- Allow the system to stir for an extended period (48 hours or more) to reach equilibrium.[14]
3. Analysis:
- Stop the stirring and allow the phases to separate completely (at least 30 minutes).[14]
- Sample both phases carefully and determine the concentrations as described in the shake-flask method.
Visualizations
Logical Workflow: Impact of Octanol Impurities
The following diagram illustrates how impurities in 1-octanol can lead to erroneous Kow results during an experiment.
Caption: Workflow showing how octanol purity dictates Kow result accuracy.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. youtube.com [youtube.com]
- 3. acri.gov.tw [acri.gov.tw]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. 1-Octanol - Wikipedia [en.wikipedia.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Temperature Control in Octanol-Water Partition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on maintaining optimal temperature control during octanol-water partition coefficient (LogP) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important in octanol-water partition experiments?
A1: Temperature is a critical parameter in octanol-water partition experiments as it directly influences the solubility of a substance in both the octanol and water phases. Variations in temperature can alter the equilibrium of the partitioning, leading to inaccurate and irreproducible LogP values.[1][2][3] The OECD guidelines for the shake flask method, a common technique for LogP determination, specify that the experiment should be conducted at a constant temperature.[4]
Q2: What is the standard temperature range for LogP experiments?
A2: The standard temperature for these experiments is typically between 20°C and 25°C (293.15 K to 298.15 K).[4][5] It is crucial to maintain a constant temperature within ±1°C throughout the experiment to ensure reliable results.[4]
Q3: How does a change in temperature generally affect the LogP value?
A3: For most compounds, an increase in temperature leads to a decrease in the LogP value.[2] This is because the solubility of many organic compounds in water increases with temperature, causing a shift in the partitioning equilibrium towards the aqueous phase. The magnitude of this effect varies depending on the compound's structure and properties.
Q4: What are the primary methods for maintaining a constant temperature during a LogP experiment?
A4: The most common methods for maintaining a constant temperature include using a temperature-controlled water bath, an incubator, or a heating/chilling circulator.[1] For the shake-flask method, placing the flasks in a temperature-controlled shaker bath is a standard practice. It is essential to continuously monitor the temperature using a calibrated thermometer or a digital temperature probe.[1]
Troubleshooting Guide
Q1: My LogP values are inconsistent across replicate experiments. Could temperature be the cause?
A1: Yes, inconsistent LogP values are a common symptom of poor temperature control. Even small fluctuations in temperature during the experiment can lead to variability in the results. Ensure that your temperature control system (e.g., water bath, incubator) is functioning correctly and calibrated. Also, allow all solutions and equipment to reach thermal equilibrium before starting the experiment.
Q2: I am observing an unexpected shift in my LogP values as the ambient room temperature changes throughout the day. How can I mitigate this?
A2: This indicates that your experimental setup is susceptible to changes in the ambient environment. To mitigate this, use a well-insulated water bath or an incubator to isolate your experiment from room temperature fluctuations. Ensure the equipment is placed in a location with a stable ambient temperature, away from direct sunlight, drafts, or heat-generating equipment.
Q3: How can I confirm that my temperature control system is accurate?
A3: Regularly calibrate your temperature control equipment using a certified reference thermometer. Maintain a log of your calibration checks. For precise measurements, use a digital thermometer with a probe placed directly in a reference vessel within the experimental setup.
Q4: What should I do if I notice a significant temperature deviation during an experiment?
A4: If a significant temperature deviation occurs, it is best to discard the results of that experiment and start over. Document the deviation in your lab notebook. Before restarting, identify and rectify the cause of the temperature instability. This could involve servicing your temperature control equipment or improving the insulation of your setup.
Data Presentation
The following table illustrates the effect of temperature on the LogP values of selected phenolic compounds.
| Compound | Temperature (K) | LogP |
| Protocatechuic Acid | 293.15 | 0.78 |
| 298.15 | 0.73 | |
| 303.15 | 0.70 | |
| 308.15 | 0.66 | |
| 313.15 | 0.63 | |
| 318.15 | 0.61 | |
| Vanillic Acid | 293.15 | 1.46 |
| 298.15 | 1.38 | |
| 303.15 | 1.32 | |
| 308.15 | 1.27 | |
| 313.15 | 1.22 | |
| 318.15 | 1.18 | |
| Vanillin | 293.15 | 1.25 |
| 298.15 | 1.18 | |
| 303.15 | 1.12 | |
| 308.15 | 1.07 | |
| 313.15 | 1.03 | |
| 318.15 | 0.99 |
Data sourced from the Journal of Chemical & Engineering Data.[2]
Experimental Protocols
Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) Determination
This protocol is based on the OECD Guideline 107.
1. Preparation of Solvents:
-
Pre-saturate n-octanol with water by shaking n-octanol with water for 24 hours at the experimental temperature.
-
Pre-saturate water with n-octanol by shaking water with n-octanol for 24 hours at the experimental temperature.
-
Allow the phases to separate and discard any undissolved solvent.
2. Preparation of the Test Substance Solution:
-
Accurately weigh a suitable amount of the test substance.
-
Dissolve the substance in the pre-saturated water to create a stock solution of known concentration. The concentration should be low enough to ensure that the substance does not self-associate.
3. Partitioning:
-
In a series of suitable vessels (e.g., centrifuge tubes with screw caps), add known volumes of the pre-saturated n-octanol and the aqueous stock solution.
-
The volume ratios of octanol to water should be varied to ensure that the concentration of the solute in both phases can be accurately measured.
-
Tightly cap the vessels.
4. Equilibration with Temperature Control:
-
Place the vessels in a mechanical shaker submerged in a water bath maintained at a constant temperature (e.g., 25°C ± 1°C).
-
Shake the vessels until equilibrium is reached. The time required for equilibration will vary depending on the substance and should be determined experimentally (typically 1 to 24 hours).
5. Phase Separation:
-
After shaking, stop the agitation and allow the phases to separate.
-
If an emulsion has formed, it may be necessary to centrifuge the vessels to achieve a clean separation.
6. Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
-
Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).
7. Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Mandatory Visualization
Caption: Experimental workflow for LogP determination.
Caption: Troubleshooting inconsistent LogP results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nist.gov [nist.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Computational logP Prediction Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the computational prediction of the octanol-water partition coefficient (logP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My logP prediction model shows poor accuracy (high RMSE, low R²). What are the initial steps for troubleshooting?
A1: Poor model performance often originates from issues with the training data or the choice of descriptors.
-
Data Curation: The quality and diversity of the training data are critical.[1][2] Most available regression models for in silico logP prediction are trained on databases like PHYSPROP, which may not be representative of the drug-like chemical space.[3] Ensure your dataset has been curated to remove errors, duplicates, and compounds with unreliable experimental logP values. The structural diversity of the training set is also crucial for the model's ability to generalize.[4]
-
Descriptor Calculation and Selection: The choice of molecular descriptors significantly impacts model performance.[5] Start by evaluating simple physical descriptors (e.g., atom type counts, polar surface area) and topological fingerprints.[3] Some studies have found that certain fingerprinting methods outperform simple descriptor models.[3] It is important to select relevant descriptors and avoid overfitting.[5]
-
Applicability Domain: A QSAR model's prediction is only valid if the compound being predicted falls within the model's applicability domain.[6] This domain is defined by the descriptors and the nature of the training set molecules.[6] Models often fail when applied to compounds that are not similar to those in the training set.[7]
Q2: How can I improve my model's performance when I only have a small, high-quality experimental dataset?
A2: Limited data is a common challenge.[1][2] Techniques like transfer learning can be highly effective in this scenario.
-
Transfer Learning: This approach involves first training a model on a very large dataset of lower-accuracy predicted logP values.[1][2] The model then learns general chemical features. Subsequently, this pre-trained model is fine-tuned using your smaller, high-quality experimental dataset.[1][2] This method can create a robust predictor that outperforms models trained only on the small dataset.[1][2] For instance, the MRlogP model successfully used this technique to achieve high accuracy with a small training set of 244 druglike compounds.[1][2]
Q3: My model performs well on the training set and cross-validation, but fails on a new external dataset. What causes this and how can I fix it?
A3: This is a classic case of model overfitting or a mismatch between the training and external datasets.
-
Overfitting: The model may have learned the noise in the training data rather than the underlying relationship between molecular structure and logP. To address this, consider using simpler models, regularization techniques, or increasing the diversity of your training data.
-
Dataset Mismatch: The chemical space of your external validation set may be significantly different from your training set. The performance of logP models is strongly influenced by the molecules in the training set.[4] It is crucial to ensure your training data is representative of the types of molecules you intend to predict.
-
Robust Validation Strategy: Internal validation alone (like leave-one-out cross-validation) is not sufficient to guarantee a model's predictive power.[6][8] External validation, using an independent set of data that was not used during model development, is essential for assessing a model's generalizability.[8][9]
Q4: What are the different types of computational methods for logP prediction, and how do they compare?
A4: Computational logP prediction methods can be broadly categorized into knowledge-based (empirical) and physical modeling approaches.[10]
-
Knowledge-Based/Empirical Methods: These models, such as atom-contribution and QSPR approaches, use statistical methods and molecular descriptors derived from a large database of known experimental logP values.[5][10][11] They are generally fast and can be very accurate if the query molecule is similar to the compounds in their training set.[5]
-
Physical Modeling Methods: These are based on fundamental physics, using quantum mechanics (QM) or molecular mechanics (MM) to calculate the free energy of transferring a molecule from water to octanol.[4][10][11] While computationally more expensive, these methods can be more generalizable to novel chemical scaffolds not present in experimental databases.[4]
-
Machine Learning & Deep Learning: Modern approaches often use machine learning algorithms like Random Forests, Support Vector Machines (SVMs), and Deep Neural Networks (DNNs).[3][12] These models can capture complex, non-linear relationships between molecular features and logP.[12] Multitask machine learning, where a model is trained to predict related properties (like logD) simultaneously, has also been shown to improve logP prediction accuracy.[11][13]
Performance of logP Prediction Models
The performance of various computational methods is often benchmarked in challenges like SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands). The table below summarizes the performance of different approaches.
| Model/Method Type | RMSE (log units) | MAE (log units) | R² | Notes |
| Empirical (Chemaxon) | 0.31 | 0.23 | 0.82 | Performed with highest accuracy in a post-analysis of the SAMPL6 challenge.[14] |
| Physical (QM-based) | 0.48 ± 0.06 | - | - | Average of the five most accurate QM-based methods in the SAMPL6 challenge.[10] |
| Physical (MM-based) | 0.92 ± 0.13 | - | - | Average of the five most accurate MM-based methods in the SAMPL6 challenge.[10] |
| Machine Learning (D-MPNN) | 0.66 | 0.48 | - | Ranked 2nd in the SAMPL7 challenge; used a Directed-Message Passing Neural Network.[11][13] |
| Physical (FElogP) | 0.91 | - | - | Based on MM-PBSA transfer free energy calculation; tested on a diverse set of 707 molecules.[4] |
| Machine Learning (SVM) | - | - | 0.92 | Showed better predictive ability than neural networks and multiple linear regression in one study.[12] |
Data compiled from results of the SAMPL6 and SAMPL7 challenges and other comparative studies.[4][10][11][12][13][14]
Experimental Protocols
Protocol: Experimental Validation of in silico logP Predictions using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the octanol-water partition coefficient, which is essential for validating computational predictions.[15][16]
Objective: To experimentally measure the logP of a compound for comparison with computationally predicted values.
Materials:
-
Compound of interest
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (reagent grade, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of Pre-Saturated Solvents: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the two phases to separate completely. The upper layer is water-saturated octanol, and the lower layer is octanol-saturated water. Use these solvents for the experiment.
-
Compound Solution Preparation: Prepare a stock solution of the compound in the octanol-saturated water phase. The concentration should be low enough to avoid self-aggregation but high enough for accurate analytical detection (typically not exceeding 0.01 mol/L).[9]
-
Partitioning:
-
Add a known volume of the aqueous compound solution and an equal volume of the water-saturated octanol to a separatory funnel or centrifuge tube.
-
Seal the vessel and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached. The goal is to maximize the surface area between the two phases.
-
-
Phase Separation:
-
Allow the vessel to stand until the octanol and water layers have clearly and completely separated.
-
If an emulsion has formed, centrifugation may be required to break it and achieve a clean separation.
-
-
Concentration Measurement:
-
Carefully collect a sample from the aqueous phase.
-
Measure the concentration of the compound in the aqueous sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation of logP:
-
The concentration in the octanol phase is determined by the difference between the initial concentration in the aqueous phase and the final (equilibrium) concentration in the aqueous phase.
-
Calculate the partition coefficient, P: P = [Concentration]octanol / [Concentration]water
-
The logP is the logarithm to base 10 of P: logP = log10(P)
-
Visualizations
Caption: Workflow for refining and validating a computational logP prediction model.
References
- 1. mdpi.com [mdpi.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cc.ut.ee [cc.ut.ee]
- 10. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemaxon.com [chemaxon.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Lipophilicity Measurement for Ionizable Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of measuring the octanol-water partition coefficient (logP) for ionizable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the difference between logP and logD, and which should I use for my ionizable compound?
For non-ionizable compounds, the partition coefficient (logP) and the distribution coefficient (logD) are the same across the entire pH range. However, for ionizable compounds, logD is the more appropriate descriptor of lipophilicity as it accounts for the partitioning of both the ionized and non-ionized forms of the molecule at a specific pH.[1][2][3] LogP, in the context of ionizable compounds, refers to the partition coefficient of only the neutral (uncharged) species.[4] Since the ionization state of a compound affects its hydrophobicity, logD is pH-dependent.[3][4] It is crucial to specify the pH at which a logD value was measured, with particular interest often placed on physiological pH (e.g., 7.4) for drug discovery purposes.[3][4]
Q2: My measured logP values are inconsistent. What are the common sources of error?
Inconsistent logP measurements for ionizable compounds often stem from issues related to pH control, phase saturation, and the chosen experimental method.
-
pH Control: The ionization state of your compound is highly sensitive to the pH of the aqueous phase.[3] Inaccurate or fluctuating pH can lead to variable ratios of ionized to non-ionized species, directly impacting the distribution between the octanol and water phases.
-
Phase Purity and Saturation: The octanol and aqueous phases must be mutually saturated before the experiment to ensure that the partitioning of the analyte is the primary process being measured.[5] Failure to do so can lead to volume changes and inaccurate concentration measurements.
-
Compound Purity: Impurities in your sample can interfere with the measurement, especially if they are also surface-active or partition between the two phases.
-
Shaking and Equilibration Time: Insufficient shaking or equilibration time can result in an incomplete partitioning of the compound, leading to an underestimation of the logP value. Conversely, overly vigorous shaking can lead to the formation of emulsions, which complicates phase separation.
-
Analytical Method: The choice of analytical method for determining the compound's concentration in each phase (e.g., UV-Vis spectroscopy, HPLC) can introduce errors.[6] Method-specific issues like matrix effects or improper calibration can affect accuracy.
Q3: How does the pKa of my compound affect the logP measurement?
The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized. This is a critical parameter for ionizable compounds as it dictates the pH at which the compound's charge state changes. When the pH of the aqueous buffer is close to the pKa of the compound, small fluctuations in pH can cause significant changes in the ratio of ionized to neutral species, leading to variability in the measured logD. To accurately determine the logP of the neutral species, the pH of the aqueous phase should be adjusted to be at least 2 pH units away from the pKa, ensuring the compound is predominantly in its uncharged form.[5]
Q4: I'm observing poor phase separation during my shake-flask experiment. What can I do?
Poor phase separation, often due to emulsion formation, is a common issue. Here are some troubleshooting steps:
-
Reduce Shaking Intensity: Use gentle, consistent inversion rather than vigorous shaking.
-
Centrifugation: Centrifuging the sample can help break up emulsions and facilitate a clean separation of the two phases.
-
Temperature Control: Ensure the experiment is conducted at a constant temperature, as temperature fluctuations can affect solubility and phase behavior.
-
Addition of Salt: In some cases, adding a small amount of an inert salt (e.g., NaCl) to the aqueous phase can help to break emulsions. However, be aware that this can also affect the activity of your compound and should be noted.
Troubleshooting Guides
Troubleshooting Inaccurate Results by Method
| Issue | Shake-Flask Method | Potentiometric Titration | HPLC Method |
| Inconsistent Readings | Check for complete phase separation and consistent shaking time/intensity. Ensure pH of the buffer is stable. | Verify electrode calibration and ensure the titrant is standardized. Check for precipitate formation. | Ensure mobile phase pH is stable and appropriate for the analyte. Check for column degradation.[7] |
| Low Recovery | The compound may be adsorbing to the glassware. Consider using silanized glassware. The compound may be volatile. | The compound may be precipitating out of solution. Check solubility in the titration medium. | The compound may be irreversibly binding to the column. Try a different column chemistry or mobile phase. |
| High Variability | Emulsion formation. Incomplete equilibration. Temperature fluctuations. | Electrical noise interfering with the electrode. Impurities in the sample. | Fluctuations in pump flow rate or column temperature.[7] Inconsistent sample injection volume. |
Experimental Protocols
Shake-Flask Method Protocol
The shake-flask method is considered the "gold standard" for logP and logD determination.[1][8]
-
Preparation of Pre-saturated Solvents: Mix 1-octanol and the appropriate aqueous buffer (e.g., PBS at pH 7.4 for logD) in a large container. Shake vigorously for 24 hours and then allow the phases to separate completely.[1][5]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[1]
-
Partitioning: In a suitable vessel, add a known volume of the pre-saturated octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.
-
Equilibration: Gently shake or rotate the vessel for a set period (e.g., 1-24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).[6]
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potentiometric Titration Protocol
Potentiometric titration is a rapid and automated method suitable for ionizable compounds with sufficient aqueous solubility.[5]
-
System Setup: Calibrate a pH electrode and an automated titrator system.
-
Sample Preparation: Dissolve a precise amount of the pure compound in a mixture of water and a co-solvent (e.g., methanol, isopropanol) if necessary to ensure solubility.
-
Titration: Titrate the sample solution with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH) in separate experiments. The instrument records the pH after each addition of titrant.
-
Data Analysis: The pKa of the compound is determined from the titration curve.
-
logP Determination: A known amount of octanol is added to the sample, and the titration is repeated. The shift in the apparent pKa in the presence of octanol is used to calculate the logP.
Visual Guides
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Shake-Flask and HPLC Methods for logP Determination
For Researchers, Scientists, and Drug Development Professionals
The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, environmental science, and agrochemistry. It quantifies the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Accurate determination of logP is essential for predicting a drug candidate's pharmacokinetic behavior and optimizing its efficacy and safety profile.
This guide provides an objective comparison of the two most common experimental methods for determining logP: the traditional shake-flask method and the modern high-performance liquid chromatography (HPLC) method. We will delve into their underlying principles, experimental protocols, and performance, supported by comparative data to help researchers select the most appropriate technique for their needs.
Methodology Comparison
The choice between the shake-flask and HPLC methods depends on various factors, including the required accuracy, sample availability, number of compounds to be tested, and the stage of the research. The following table summarizes the key characteristics of each method.
| Feature | Shake-Flask Method | HPLC Method |
| Principle | Direct measurement of a compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.[1][2][3] | Indirect estimation based on the correlation of a compound's retention time on a reversed-phase column with the known logP values of a set of standard compounds.[2][4] |
| Accuracy | Considered the "gold standard" for accuracy within its optimal range.[1][5] | Less accurate than the shake-flask method but provides reliable estimations suitable for screening.[5][6] An excellent correlation to shake-flask data is often observed.[7][8] |
| LogP Range | Reliable for compounds with logP values between -2 and 4.[1][4][5] Prone to errors for highly lipophilic compounds (logP > 4) due to emulsion formation.[3][4] | Applicable to a broader logP range, typically from 0 to 6, and can be extended further under specific conditions.[4][9] |
| Throughput | Low throughput; time-consuming and labor-intensive.[3][4] | High throughput; rapid and amenable to automation.[4][10] |
| Sample Requirement | Requires a relatively large amount of pure compound.[1][4] | Requires a very small amount of sample; purity is less critical.[9] |
| Pros | - Direct, fundamental measurement.[3]- High accuracy.[1]- No calibration with standards required. | - Fast and high-throughput.[9]- Low sample consumption.[9]- Wide measurement range.[4]- Tolerant of impurities.[10] |
| Cons | - Time and labor-intensive.[3]- Requires pure, soluble compounds.[4]- Prone to emulsion formation.[4]- Potential for analyte loss through adsorption. | - Indirect, relative measurement.[2]- Requires a calibration curve with standards.[4][11]- Accuracy depends on the similarity of test compounds to the standards.- Complex retention behavior of ionized compounds can be a challenge.[4] |
Experimental Protocols
Shake-Flask Method
This method directly measures the partitioning of a solute between n-octanol and water. It is the benchmark against which other methods are validated.[5]
Protocol:
-
Phase Preparation: Prepare two phases: water-saturated n-octanol and n-octanol-saturated water. This is achieved by mixing n-octanol and water, shaking them thoroughly, and allowing them to separate for at least 24 hours.[12]
-
Sample Preparation: Accurately weigh the compound and dissolve it in a predetermined volume of either the water or octanol phase. The initial concentration should be high enough for accurate detection in both phases post-partitioning.
-
Partitioning: Add a known volume of the second phase to the solution from Step 2 in a separatory funnel or suitable vessel.[13][14]
-
Equilibration: Shake the vessel for a sufficient period (e.g., 1-24 hours) to ensure that equilibrium is reached.[2][15] The optimal time depends on the compound.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated.[13][14] Centrifugation can be used to break up any emulsions that may have formed.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]water) phases using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[2][12]
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [C]oct / [C]water
-
The logP is then determined: logP = log10(P)[16]
-
Reversed-Phase HPLC Method
This technique leverages the partitioning of an analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase to estimate lipophilicity.[4]
Protocol:
-
System Setup: Equip an HPLC system with a reversed-phase column (e.g., C18) and a UV detector.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[17]
-
Calibration Standards: Select a series of 5-7 standard compounds with accurately known logP values that bracket the expected logP range of the test compounds. Prepare solutions of these standards.[11]
-
Calibration Curve Generation:
-
Inject a non-retained compound (e.g., thiourea) to determine the column dead time (t₀).[10]
-
Inject each standard compound and record its retention time (tᵣ).
-
Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.
-
Plot the known logP values of the standards against their corresponding log(k) values. A linear regression of this plot serves as the calibration curve.[4]
-
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k) value.
-
logP Estimation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound from its measured log(k) value.[4]
Workflow Visualization
The following diagrams illustrate the distinct experimental workflows for the shake-flask and HPLC methods.
Caption: Comparative workflows for logP determination by shake-flask and HPLC methods.
Conclusion
Both the shake-flask and HPLC methods are valuable tools for determining logP, each with a distinct set of advantages and limitations.
-
The shake-flask method remains the definitive standard for its direct measurement and high accuracy, making it ideal for late-stage drug development or when a precise logP value for a specific compound is required.[1][5] Its primary drawbacks are its low throughput and labor-intensive nature.[4]
-
The HPLC method offers a rapid, high-throughput alternative that requires minimal sample, making it exceptionally well-suited for early-stage discovery and screening of large compound libraries.[9][10] While it is an indirect estimation, it provides reliable data that correlates well with shake-flask results, enabling efficient prioritization of compounds for further investigation.[11]
Ultimately, the choice of method should be guided by the specific research question, the number of compounds to be analyzed, and the required level of accuracy. For comprehensive characterization, a hybrid approach may be employed, using HPLC for initial screening followed by the shake-flask method for definitive logP determination of lead candidates.
References
- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Optimizing uPAR-targeting radiopeptides for improved tissue distribution: progress towards radionuclide therapy | springermedizin.de [springermedizin.de]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
Octanol's Reign: A Comparative Guide to Solvents in Lipophilicity Measurement
For researchers, scientists, and drug development professionals, understanding a compound's lipophilicity is paramount. This fundamental physicochemical property governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The octanol-water partition coefficient (logP) has long been the gold standard for quantifying lipophilicity. However, the exclusive reliance on octanol is a subject of ongoing scientific discussion. This guide provides an objective comparison of octanol with other solvent systems for measuring lipophilicity, supported by experimental data and detailed protocols.
The Primacy of Octanol: A Well-Established Benchmark
1-Octanol has maintained its status as the preferred solvent for lipophilicity determination for several key reasons. Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, is thought to mimic the complex environment of a biological membrane reasonably well.[1] The vast historical database of logP values measured in the octanol-water system provides an invaluable resource for comparing new chemical entities and developing predictive models.
The "shake-flask" method, recognized as the gold standard by organizations like the Organisation for Economic Co-operation and Development (OECD), is the classical technique for experimentally determining the partition coefficient.[2][3] This method directly measures the equilibrium distribution of a solute between octanol and water.
Beyond Octanol: Exploring Alternative Solvent Systems
Despite its widespread use, the octanol-water system is not without its critics. Some researchers argue that octanol's hydrogen bonding capacity and significant water content in the octanol phase do not accurately represent the anisotropic environment of a lipid bilayer. This has led to the exploration of alternative solvents that can provide different perspectives on a compound's lipophilic character.
Commonly used alternative solvents include:
-
Cyclohexane: As an alkane, cyclohexane is a non-polar, aprotic solvent. It is considered a better model for the non-polar interior of a lipid membrane and for predicting blood-brain barrier penetration.[4]
-
Chloroform: Chloroform is a polar, aprotic solvent with hydrogen bond accepting capabilities. It can provide insights into a compound's ability to interact with different biological environments.
-
Heptane: Similar to cyclohexane, heptane is a non-polar, aprotic solvent that can model partitioning into a purely lipophilic environment.
The choice of solvent system can significantly impact the measured partition coefficient, highlighting different aspects of a molecule's intermolecular interactions.
Quantitative Comparison of Partition Coefficients
The following table summarizes experimentally determined logP and logD values for a selection of compounds in different solvent systems. The data illustrates the variability of lipophilicity measurements depending on the chosen organic solvent, emphasizing the importance of considering the most appropriate system for a given research question.
| Compound | logP (Octanol/Water) | logD at pH 7.4 (Octanol/Water) | logP (Cyclohexane/Water) | logD at pH 7.4 (Cyclohexane/Water) | logP (Chloroform/Water) |
| Ibuprofen | 3.97 | 1.49 | 2.75 | 3.20 | |
| Caffeine | -0.07 | -0.07 | -1.13 | -0.13 | |
| Diazepam | 2.82 | 2.82 | 2.16 | 3.01 | |
| Atenolol | 0.16 | -1.61 | -1.82 | -0.99 | |
| Propranolol | 2.90 | 0.98 | 1.20 | 2.01 |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions can influence results.
Experimental Protocols: The Shake-Flask Method
The shake-flask method remains the most direct and reliable technique for determining partition coefficients. Below are detailed protocols for using octanol, cyclohexane, and chloroform as the organic phase.
Experimental Workflow: Shake-Flask Method
Caption: A flowchart of the shake-flask method for logP/logD determination.
Protocol 1: Octanol/Water Partition Coefficient (logP/logD)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.
1. Materials:
-
1-Octanol (analytical grade)
-
Water (deionized or distilled)
-
Buffer solution (e.g., phosphate buffer for logD at a specific pH)
-
Test compound
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Solvent Saturation: Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents in a separating funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. For logD measurements, use the appropriate buffer instead of water.
-
Stock Solution Preparation: Accurately weigh a small amount of the test compound and dissolve it in the octanol-saturated water or water-saturated octanol to create a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a centrifuge tube, add a known volume of the stock solution and a known volume of the other pre-saturated solvent. The volume ratio of the two phases can be varied (e.g., 1:1, 1:2, 2:1) to ensure accurate determination.
-
Equilibration: Cap the tubes tightly and shake them on a mechanical shaker at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the tubes at a suitable speed and duration to achieve complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases, avoiding any contamination from the interface.
-
Quantification: Determine the concentration of the test compound in each phase using a validated analytical method.
-
Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP or logD is the logarithm (base 10) of this value.
Protocol 2: Cyclohexane/Water Partition Coefficient (logP/logD)
This protocol is adapted from the shake-flask method used for cyclohexane.[5]
1. Materials:
-
Cyclohexane (analytical grade)
-
Water (deionized or distilled) or buffer solution
-
Test compound
-
Glass vials with PTFE-lined screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., LC-MS/MS)
2. Procedure:
-
Solvent Saturation: Pre-saturate cyclohexane with water (or buffer) and water (or buffer) with cyclohexane by mixing and allowing them to separate.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous phase and a precise volume of the pre-saturated cyclohexane. Spike a small volume of the concentrated stock solution into the vial. The final concentration of the organic solvent from the stock solution should be minimal.
-
Equilibration: Tightly cap the vials and vortex or shake them vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Sampling: Carefully collect aliquots from both the cyclohexane and aqueous layers.
-
Quantification: Analyze the concentration of the compound in each phase using a sensitive analytical method like LC-MS/MS, as concentrations in the aqueous phase for lipophilic compounds can be very low.
-
Calculation: Calculate the logP or logD as described in the octanol protocol.
Protocol 3: Chloroform/Water Partition Coefficient (logP/logD)
This protocol follows the general principles of the shake-flask method, adapted for the use of chloroform.
1. Materials:
-
Chloroform (analytical grade, stabilized with ethanol or amylene)
-
Water (deionized or distilled) or buffer solution
-
Test compound
-
Glassware with ground-glass stoppers
-
Mechanical shaker
-
Centrifuge (if necessary)
-
Analytical instrument for quantification
2. Procedure:
-
Solvent Saturation: Pre-saturate chloroform with water (or buffer) and water (or buffer) with chloroform.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in either the pre-saturated chloroform or the pre-saturated aqueous phase.
-
Partitioning: Combine known volumes of the stock solution and the other pre-saturated solvent in a glass-stoppered vessel.
-
Equilibration: Shake the vessel for a sufficient time to reach equilibrium at a constant temperature.
-
Phase Separation: Allow the phases to separate. Due to the higher density of chloroform, it will be the lower phase. If an emulsion forms, centrifugation may be required.
-
Sampling: Carefully sample both the upper aqueous phase and the lower chloroform phase.
-
Quantification: Determine the concentration of the test compound in each phase.
-
Calculation: Calculate the logP or logD as previously described.
Conclusion: Selecting the Appropriate Solvent System
While octanol remains the established standard for lipophilicity measurement due to its extensive historical data and biomimetic properties, a more comprehensive understanding of a compound's behavior can be achieved by employing a range of solvent systems. Non-polar aprotic solvents like cyclohexane and heptane can provide insights into partitioning into purely lipid environments, while solvents like chloroform can model interactions in different biological milieus.
The choice of solvent should be guided by the specific research question and the intended application of the data. For regulatory purposes and general comparison, the octanol-water system is often required. However, for in-depth mechanistic studies and to better understand specific ADME properties, the use of a panel of solvents can provide a more nuanced and informative picture of a compound's lipophilicity. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement these measurements in their own laboratories.
References
A Researcher's Guide to Cross-Validation of logP Results Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] Given its importance, obtaining accurate and reproducible logP values is paramount. However, significant variability in reported logP values for the same compound is often observed across different laboratories and literature sources.[2] This guide provides an objective comparison of common logP determination methods, details experimental protocols, and offers a framework for the cross-validation of results to enhance reliability and consistency.
Common Methodologies for logP Determination
Several experimental and computational methods are employed to determine logP, each with distinct advantages and limitations. The choice of method can be a primary source of inter-laboratory variability.
-
Shake-Flask Method: Widely regarded as the "gold standard," this direct method involves dissolving a compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.[3][4][5][6] While reliable for logP values in the -2 to 4 range, it is labor-intensive, time-consuming, and can be hampered by the formation of emulsions, especially for highly lipophilic compounds.[3][4][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) offers a faster, automated, and high-throughput alternative to the shake-flask method.[2][4] It determines lipophilicity based on the retention time of a compound on a nonpolar stationary phase. This indirect method requires careful calibration with reference compounds and can be sensitive to the specific chromatographic conditions (e.g., mobile phase composition, pH).[3][7] It is particularly useful for logP values in the 0 to 6 range.[4]
-
Potentiometric Method: This technique is suitable for ionizable compounds and has shown excellent equivalence with the shake-flask method.[3][7] It involves acid-base titration of the compound in a two-phase water-octanol system to determine the partition coefficient.
-
Computational (in silico) Methods: Various software programs can predict logP values based on a compound's chemical structure. These methods are extremely fast and useful for screening large libraries of virtual compounds.[8] However, their accuracy can be limited, especially for novel chemical scaffolds not well-represented in their training datasets.[9][10][11] Discrepancies of up to two log units can occur between different computational approaches.[6]
Data Presentation: Comparison of logP Determination Methods
The following table summarizes the key characteristics of the primary experimental logP determination methods, highlighting factors that can contribute to inter-laboratory differences.
| Parameter | Shake-Flask Method | HPLC-Based Method | Potentiometric Method |
| Principle | Direct measurement of solute concentration in equilibrated octanol and aqueous phases.[3][6] | Indirect measurement based on retention time on a reverse-phase column.[4][5] | Titration in a biphasic system to determine partitioning of ionizable compounds.[3] |
| Typical logP Range | -2 to 4.[4][6] | 0 to 6.[4] | Suitable for ionizable compounds across a broad range. |
| Throughput | Low; labor-intensive and time-consuming.[2][3] | High; fast, automated, and suitable for microplates.[4][5] | Moderate. |
| Sample Requirement | Relatively large amount of pure compound needed.[2][4] | Small amount of sample required.[5][6] | Requires a moderate amount of pure sample. |
| Key Advantages | "Gold standard" direct measurement.[5][6] | High throughput, high reproducibility, requires less sample and solvent.[5][6] | Excellent equivalence with shake-flask for ionizable drugs.[3][7] |
| Common Issues | Emulsion formation, time to reach equilibrium, analyte detection limits in the aqueous phase.[4][5][6] | Requires careful selection of mobile phase, pH control, and robust calibration with standards.[3][7] | Limited to ionizable compounds. |
Experimental Protocols
Detailed and standardized protocols are essential for minimizing variability. Below are generalized methodologies for the two most common experimental techniques.
Protocol 1: Shake-Flask Method (OECD Guideline 107)
This protocol describes the direct measurement of a compound's partition coefficient between n-octanol and water.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or buffer of a specific pH for ionizable compounds) with n-octanol by shaking them together for 24 hours and then allowing them to separate.[3]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the most appropriate phase (typically the one in which it is more soluble). The concentration should be low enough to obey Henry's Law.
-
-
Partitioning:
-
Combine the pre-saturated n-octanol and aqueous phases in a suitable vessel (e.g., a separatory funnel) at a defined volume ratio.
-
Add the test compound.
-
Shake the vessel vigorously for a defined period to allow for partitioning. The system must then be left to allow for complete phase separation. Centrifugation can be used to aid this process.[3]
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS.[3]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Protocol 2: RP-HPLC Method for logP Determination
This protocol outlines the indirect determination of logP based on chromatographic retention.
-
System Preparation:
-
Equip an HPLC system with a reverse-phase column (e.g., C18).
-
Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer at a constant pH.
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Inject each reference compound and measure its retention time (t_R) under each mobile phase condition.
-
Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each compound: k = (t_R - t_0) / t_0.
-
-
Data Analysis (Extrapolation Method):
-
For each reference compound, plot log(k) against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the intercept, log(k_w).
-
Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log(k_w) values.
-
-
Measurement of Test Compound:
-
Inject the test compound and determine its log(k_w) using the same procedure.
-
Use the calibration curve to determine the logP of the test compound from its log(k_w) value.
-
Workflow for Inter-Laboratory Cross-Validation
To ensure consistency and reliability of logP data, a structured cross-validation process is essential. This involves comparing results from different methods or laboratories and systematically investigating discrepancies.
Caption: Workflow for cross-validating logP results between labs or methods.
This diagram illustrates a systematic approach to validating logP measurements. It begins with independent measurements in two laboratories (or using two different methods), followed by a comparison of the results. If a significant discrepancy is found, a root-cause analysis is performed to investigate differences in experimental protocols. The protocols are then refined and standardized to improve agreement, leading to a more reliable and validated logP value.
References
- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reliability of logP predictions based on calculated molecular descriptors: a critical review. | Semantic Scholar [semanticscholar.org]
- 10. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large, chemically diverse dataset of logP measurements for benchmarking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Lipophilicity: A Comparative Guide to logP Calculation Software
For researchers, scientists, and professionals in drug development, the octanol-water partition coefficient (logP) is a critical parameter in predicting a molecule's pharmacokinetic behavior. Accurate logP estimation is pivotal for assessing drug absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of various logP calculation software, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
The lipophilicity of a compound, quantified by logP, describes its distribution between a lipid (n-octanol) and an aqueous (water) phase. A high logP value indicates greater lipid solubility (lipophilicity), while a low logP suggests higher water solubility (hydrophilicity). This property profoundly influences a drug's ability to cross biological membranes and interact with its target. While experimental methods provide the most accurate logP values, they can be time-consuming and resource-intensive. Consequently, a multitude of computational tools have been developed to predict logP from a molecule's structure, offering a rapid and cost-effective alternative.
Performance of logP Calculation Software: A Comparative Overview
The accuracy of in silico logP prediction is a key consideration. Various software employ different algorithms, including atom-based, fragment-based, and whole-molecule property-based methods. The performance of these tools is typically evaluated by comparing their predictions against experimentally determined logP values for a large and diverse set of compounds. Key statistical metrics used for this evaluation include the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE).
Here, we present a summary of the performance of several widely used logP calculation software. The data has been compiled from various studies to provide a comparative snapshot.
| Software/Method | Type | Calculation Principle | Reported R² | Reported RMSE | Reported MAE | Availability |
| ACD/logP | Commercial | Fragment-based with corrections | 0.928[1] | - | - | Commercial |
| Molinspiration miLogP | Free Online Tool | Group Contribution | 0.944 | 0.428 | 0.328 | Free Online |
| ALOGPS 2.1 | Free Online Tool | Associative Neural Networks | 0.907[1] | 0.35 | 0.26 | Free Online |
| ChemAxon | Commercial | Fragment-based, Atom-based, and other methods | - | - | - | Commercial |
| SwissADME | Free Online Tool | - | - | - | - | Free Web Tool |
| OSIRIS Property Explorer | Free | - | - | - | - | Free |
| Molsoft | Commercial | - | - | - | - | Commercial |
| pkCSM | Free Online Tool | - | - | - | - | Free Online |
Note: The performance metrics can vary depending on the dataset used for validation. The values presented here are indicative of the general accuracy of the software. Some studies have shown that for specific classes of molecules, the prediction errors can be higher. For instance, molecules with multiple hydroxyl groups have been reported to pose a challenge for some prediction models.
Experimental Protocols: The Gold Standard for logP Determination
Computational predictions are validated against experimental data. The "shake-flask" method is the traditional and most reliable technique for determining logP and is considered the "gold standard".[1][2]
The Shake-Flask Method for logP Determination
This method directly measures the partitioning of a solute between n-octanol and water.
Materials:
-
High-purity n-octanol
-
High-purity water
-
The compound to be tested
-
Glassware: flasks with stoppers, separatory funnels, centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct. This ensures that the subsequent partitioning experiment is not affected by changes in solvent composition.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the compound solution is added to a flask containing a known volume of the other phase. The flask is then sealed and shaken vigorously for a set period to allow the compound to distribute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.
A faster alternative to the shake-flask method utilizes high-performance liquid chromatography (HPLC). In this technique, the retention time of a solute is correlated with that of similar compounds with known logP values to estimate its lipophilicity.
Computational logP Prediction Workflow
The general workflow for predicting logP using computational software involves several key steps, from molecular input to the final predicted value. This process is illustrated in the diagram below.
Caption: A flowchart illustrating the typical steps involved in computational logP prediction.
Conclusion
The choice of a logP calculation tool depends on various factors, including the desired accuracy, the chemical space of interest, and whether a free or commercial solution is preferred. While commercial software packages often provide higher accuracy and more extensive features, free online tools can be valuable for high-throughput screening and preliminary assessments. For the most accurate determinations, especially for lead compounds in later stages of drug discovery, experimental validation using methods like the shake-flask technique remains indispensable. By understanding the strengths and limitations of different computational methods and validating them against robust experimental data, researchers can make more informed decisions in the quest for new and effective therapeutics.
References
Assessing the Accuracy of SAMPL Challenge logP Predictions: A Comparative Guide
The Statistical Assessment of Modeling of Proteins and Ligands (SAMPL) challenges serve as a critical benchmark for evaluating and advancing computational methods in drug discovery.[1][2] A key area of focus within these challenges is the prediction of the octanol-water partition coefficient (logP), a fundamental physicochemical property that influences a molecule's pharmacokinetic profile.[3][4] This guide provides an objective comparison of the performance of various logP prediction methods as assessed in the SAMPL challenges, supported by experimental data and detailed methodologies.
Performance of logP Prediction Methods in SAMPL Challenges
The SAMPL challenges have consistently attracted a diverse range of computational approaches for logP prediction. These methods can be broadly categorized into physical modeling (Quantum Mechanics and Molecular Mechanics), empirical knowledge-based methods, and mixed approaches that combine elements of both.[5][6] The performance of these methods is typically evaluated using metrics such as the Root Mean Square Error (RMSE) and Mean Absolute Error (MAE), with lower values indicating higher accuracy.
The SAMPL6 logP challenge focused on predicting the octanol-water partition coefficients for 11 small molecules resembling fragments of protein kinase inhibitors.[7][8][9] This challenge saw a significant number of submissions, allowing for a robust statistical analysis of method performance.[6]
Table 1: Performance of Different Method Categories in the SAMPL6 logP Challenge [6][10]
| Method Category | Average RMSE (logP units) |
| Empirical | 0.47 ± 0.05 |
| QM-based | 0.48 ± 0.06 |
| Mixed | 0.50 ± 0.06 |
| MM-based | 0.92 ± 0.13 |
Notably, ten diverse methods achieved an RMSE of less than 0.5 logP units, indicating a high level of accuracy among the top-performing approaches.[6][7] The most accurate methods included those based on quantum mechanics, empirical models, and mixed approaches.[6] A deep learning model submitted to the challenge achieved an RMSE of 0.61 logP units.[4] One of the most accurate submissions was from ChemAxon, which reported an RMSE of 0.31 and an MAE of 0.23.[7]
The SAMPL7 logP challenge involved the prediction of octanol-water partition coefficients for 22 N-acylsulfonamides and related bioisosteres.[5][11] This challenge featured 33 blind submissions from 17 research groups.[11][12] The overall accuracy of predictions in SAMPL7 was lower than in SAMPL6, which was attributed to the more diverse and challenging dataset.[5][11]
Table 2: Performance of Select Methods in the SAMPL7 logP Challenge
| Method/Participant | MAE (logP units) | RMSE (logP units) |
| COSMO-RS | 0.57 | 0.78 |
The COSMO-RS method, a quantum mechanics-based approach, was ranked as the 6th most accurate method in the SAMPL7 challenge based on MAE.[13]
The SAMPL9 logP challenge shifted the focus to predicting the toluene-water partition coefficient (logPtol/w) for sixteen drug molecules.[3][14] This challenge highlighted the performance of Quantum Mechanics (QM), Molecular Mechanics (MM), and Machine Learning (ML) approaches.[14]
Table 3: Performance of Different Method Categories in the SAMPL9 logP Challenge [3][14]
| Method Category | Mean Unsigned Error (MUE) (logPtol/w units) |
| Blind Submissions (QM, MM, ML) | 1.53 - 2.93 |
| Post-challenge Refined QM | 1.00 |
In this challenge, while initial blind submissions showed a range of errors, post-challenge refinement of the QM methods led to a significant reduction in the MUE.[3][14] It was also observed that for molecules with fewer rotational degrees of freedom, MM and ML methods performed better than the DFT approaches, though they struggled with larger, more flexible molecules.[3][14]
Experimental Protocols
The experimental determination of logP values in the SAMPL challenges is conducted with high rigor to provide a reliable benchmark for the computational predictions.
For the SAMPL6 logP challenge , experimental logP values were determined using potentiometric logP (pH-metric logP) measurements with a Sirius T3 instrument.[9] Three independent replicate measurements were performed at 25°C in 1-octanol and water biphasic systems. The aqueous phase was an ionic strength adjusted water with 0.15 M KCl.[9]
In the SAMPL7 logP challenge , the dataset consisted of experimentally measured water-octanol logP, logD, and pKa values for 22 compounds.[5] The experimental data was made public after the blind challenge concluded.[5] The experimental logP values ranged from 0.58 to 2.96.[5]
SAMPL Challenge Workflow
The general workflow of a SAMPL logP prediction challenge follows a structured and transparent process to ensure a fair and blind assessment of the submitted predictions.
References
- 1. SAMPL Challenge - Wikipedia [en.wikipedia.org]
- 2. SAMPL7 Host-Guest Challenge Overview: Assessing the reliability of polarizable and non-polarizable methods for binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating multiscale and machine learning approaches towards the SAMPL9 log P challenge - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemaxon.com [chemaxon.com]
- 8. GitHub - samplchallenges/SAMPL6: Challenge inputs, details, and results for the SAMPL6 series of challenges [github.com]
- 9. D3R | [drugdesigndata.org]
- 10. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge — Chodera lab // MSKCC [choderalab.org]
- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge [escholarship.org]
- 13. COSMO-RS predictions of logP in the SAMPL7 blind challenge - ProQuest [proquest.com]
- 14. Integrating Multiscale and Machine Learning Approaches towards the SAMPL9 LogP Challenge - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: How Octanol-Water Partitioning Dictates Cell Membrane Permeability
A deep dive into the critical relationship between a compound's lipophilicity and its ability to traverse cellular barriers, providing researchers and drug development professionals with a comprehensive guide to this fundamental principle in pharmacokinetics.
The journey of a drug from administration to its target site is a complex odyssey, with the cell membrane representing a formidable and selective barrier. A key determinant of a molecule's ability to successfully navigate this lipid bilayer is its lipophilicity, a property quantified by the octanol-water partition coefficient (logP). This guide explores the intricate correlation between logP and cell membrane permeability, offering insights into the underlying mechanisms, experimental methodologies, and predictive frameworks that are cornerstones of modern drug discovery.
The Lipinski's Rule of Five and the "Sweet Spot" of Permeability
A foundational concept in drug development is Lipinski's Rule of Five, which outlines the physicochemical properties a compound should ideally possess to be an orally active drug in humans.[1][2] A central tenet of this rule is a logP value not exceeding 5.[3][4] This highlights the critical role of lipophilicity: a compound must be sufficiently lipid-soluble to partition into the hydrophobic core of the cell membrane, yet not so lipophilic that it becomes trapped within the lipid bilayer or exhibits poor solubility in the aqueous environment of the bloodstream and cytoplasm.[3][5]
This delicate balance gives rise to a parabolic or "inverted U" relationship between logP and membrane permeability. Initially, as logP increases, so does permeability, as the compound more readily enters the lipid membrane. However, beyond an optimal point, further increases in lipophilicity can lead to decreased permeability. This is attributed to several factors, including reduced aqueous solubility, which limits the concentration of the drug available at the membrane surface, and excessive partitioning into the membrane, hindering its release into the cell's interior.[6]
Quantifying the Correlation: A Data-Driven Comparison
The interplay between lipophilicity and permeability is best illustrated through experimental data. The following table provides a comparative look at the octanol-water partition coefficients (logP) and the corresponding apparent permeability coefficients (Papp) determined by the Caco-2 cell assay for a selection of compounds. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, forms a monolayer that serves as a widely accepted in vitro model of the human intestinal epithelium.[7][8]
| Compound | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Low Permeability | ||
| Mannitol | -3.1 | < 0.1 |
| Atenolol | 0.16 | 0.2 |
| Moderate Permeability | ||
| Piroxicam | 1.8 | 10.5 |
| Ketoprofen | 3.12 | 25.0 |
| High Permeability | ||
| Propranolol | 3.0 | 35.0 |
| Testosterone | 3.32 | 45.0 |
| Amiodarone | 7.5 | 15.0 (Illustrates the "inverted U" effect) |
Note: The data presented are representative values and may vary depending on specific experimental conditions.
Experimental Protocols: Measuring Lipophilicity and Permeability
Accurate determination of logP and cell membrane permeability is crucial for understanding and predicting a compound's pharmacokinetic profile. The following are detailed methodologies for key experiments.
Shake-Flask Method for Octanol-Water Partition Coefficient (LogP)
This classic method directly measures the partitioning of a substance between n-octanol and water.[9][10]
-
Preparation: A solution of the test compound is prepared in either water or n-octanol. Both solvents must be mutually saturated beforehand by shaking them together and allowing the phases to separate.
-
Partitioning: Equal volumes of the pre-saturated n-octanol and water are added to a flask or tube containing a known amount of the test compound.
-
Equilibration: The mixture is vigorously agitated to ensure thorough mixing and then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this separation.[9]
-
Analysis: The concentration of the compound in each phase (aqueous and octanol) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm to the base 10 of P gives the logP value.[11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[12][13]
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[14]
-
Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution.
-
Compound Addition: The test compound, dissolved in a buffer, is added to the donor wells.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated, allowing the compound to diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment.
-
Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane over time.
Caco-2 Cell Permeability Assay
This cell-based assay provides a more biologically relevant model of intestinal permeability by incorporating both passive diffusion and the effects of transporters.[7][15][16]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[8][17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer yellow.[18]
-
Transport Experiment: The test compound is added to either the apical (simulating the intestinal lumen) or basolateral (simulating the blood side) chamber of the transwell plate.
-
Sampling: At various time points, samples are taken from the receiving chamber to determine the amount of compound that has traversed the cell monolayer.
-
Analysis: The concentration of the compound in the collected samples is quantified using analytical methods like HPLC or LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated, providing a measure of the rate of transport across the Caco-2 cell monolayer.
Visualizing the Relationship: From Lipophilicity to Permeability
The following diagrams illustrate the key concepts and experimental workflows discussed.
Caption: Correlation between LogP and Membrane Permeability.
Caption: Experimental Workflows for LogP and PAMPA.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dev.drugbank.com [dev.drugbank.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. library.canberra.edu.au [library.canberra.edu.au]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. youtube.com [youtube.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Evaluating the Predictive Power of logP for In Vivo Drug Distribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from administration to its target site is a complex process governed by a multitude of physicochemical and physiological factors. A key parameter often used in the early stages of drug discovery to predict a compound's behavior in the body is the partition coefficient, or logP. This guide provides a comprehensive evaluation of the predictive power of logP for in vivo drug distribution, presenting supporting experimental data, detailed methodologies, and a critical comparison with other influencing factors.
The Significance of Lipophilicity in Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][2] It is most commonly quantified by the logP value, which is the logarithm of the partition coefficient (P). The partition coefficient is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][3]
A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[3] In theory, a more lipophilic drug should more readily cross biological membranes, which are primarily composed of lipids, leading to better absorption and wider distribution throughout the body.[4]
The Journey of a Drug: Absorption, Distribution, Metabolism, and Excretion (ADME)
The following diagram illustrates the general pathway a drug takes within the body, a process collectively known as pharmacokinetics.
References
The Balancing Act of Lipophilicity: A Comparative Guide to Experimental and Calculated LogP for Kinase Inhibitors
For researchers, scientists, and professionals in drug development, understanding and accurately determining the lipophilicity of kinase inhibitors is a critical step in the journey from discovery to clinical application. The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity and plays a pivotal role in its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an objective comparison between experimentally determined LogP and computationally calculated LogP (cLogP) values for a selection of well-known kinase inhibitors, supported by experimental data and detailed methodologies.
Lipophilicity is a double-edged sword in drug design. While a certain degree of lipophilicity is essential for a kinase inhibitor to permeate cell membranes and reach its intracellular target, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving an optimal LogP is a key challenge in the development of effective and safe kinase inhibitors. This guide will delve into the two primary methods for determining this crucial parameter: the "gold standard" experimental approach and the rapid, cost-effective computational methods.
Data Presentation: Experimental vs. Calculated LogP
The following table summarizes the experimental and various calculated LogP values for a selection of commercially available kinase inhibitors. The calculated values are derived from several widely used algorithms, illustrating the variability that can be observed between different predictive models.
| Kinase Inhibitor | Experimental logP | cLogP (ALOGPS) | cLogP (ChemAxon) | cLogP (XLOGP3) |
| Imatinib | 1.2 - 2.8 | 3.91 | 3.84 | 4.19 |
| Gefitinib | 3.2[1][2] | 4.02[3] | 3.75[3] | 4.48 |
| Erlotinib | 2.7[4] | 3.13[5] | 3.2[5] | 3.73 |
| Dasatinib | 3.3 | 3.65 | 3.39 | 4.01 |
| Sunitinib | 3.1 - 5.2[6] | 4.68 | 4.81 | 5.23 |
| Sorafenib | 3.8 | 4.31 | 4.31 | 4.54 |
| Lapatinib | 5.0 | 5.54 | 5.81 | 6.02 |
| Pazopanib | 4.6 | 4.21 | 4.63 | 4.87 |
Note: Experimental logP values can vary depending on the specific experimental conditions. The calculated values are estimations generated by different software and algorithms, and their accuracy can vary.
Experimental Protocol: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the LogP of a compound. It directly measures the partitioning of a substance between n-octanol and water, which serve as surrogates for lipophilic and hydrophilic environments, respectively.
Materials:
-
Test compound (kinase inhibitor)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (reagent grade, pre-saturated with n-octanol)
-
Separatory funnels or appropriate vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: To ensure thermodynamic equilibrium, the n-octanol and water are mutually saturated by mixing them vigorously for 24 hours, followed by a separation period to allow the two phases to become distinct.
-
Standard Solutions: A stock solution of the kinase inhibitor is prepared in the appropriate solvent (usually the phase in which it is more soluble). A series of standard solutions of known concentrations are then prepared by serial dilution.
-
Partitioning: A known volume of the stock solution is added to a separatory funnel or vial containing known volumes of the pre-saturated n-octanol and water.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis: The concentration of the kinase inhibitor in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
P = [Compound]octanol / [Compound]water
LogP = log10(P)
Mandatory Visualizations
Caption: Workflow for Experimental and Calculated LogP Determination.
Caption: Simplified BCR-ABL Signaling Pathway and the inhibitory action of Imatinib.
Objective Comparison: Experimental vs. Calculated LogP
Experimental LogP:
-
Advantages:
-
Gold Standard: Considered the most accurate and reliable method as it is a direct physical measurement.
-
Definitive Values: Provides a definitive lipophilicity value under specific experimental conditions.
-
-
Disadvantages:
-
Time-Consuming and Labor-Intensive: The process of preparation, equilibration, and analysis requires significant time and effort.
-
Requires Pure Compound: A sufficient amount of pure compound is necessary, which can be a limitation in the early stages of drug discovery.
-
Potential for Errors: Experimental errors can arise from incomplete phase separation, impurities, and limitations of the analytical method.
-
Limited Throughput: Not suitable for screening large libraries of compounds.
-
Calculated LogP (cLogP):
-
Advantages:
-
High Throughput: Can be used to rapidly screen vast virtual libraries of compounds.
-
Cost-Effective: Requires only a computer and appropriate software, eliminating the need for physical samples and laboratory reagents.
-
Early-Stage Assessment: Provides valuable insights into the potential lipophilicity of a compound before synthesis.
-
-
Disadvantages:
-
Variability in Accuracy: As seen in the data table, different algorithms can produce significantly different cLogP values.
-
Model Dependent: The accuracy of the prediction is highly dependent on the algorithm used and the dataset it was trained on.
-
Inaccuracies for Novel Scaffolds: Prediction accuracy may be lower for compounds with novel chemical scaffolds that are not well-represented in the training data.
-
Does Not Account for All Factors: May not accurately capture complex intramolecular interactions that can influence lipophilicity.
-
Conclusion
Both experimental and calculated LogP determination methods have their distinct advantages and are indispensable tools in the kinase inhibitor drug discovery process. The choice of method depends on the stage of the research and the specific goals.
For high-throughput screening of large compound libraries in the early discovery phase, calculated LogP methods are invaluable for quickly identifying candidates with promising lipophilicity profiles. However, as promising candidates progress through the development pipeline, experimental determination of LogP using the shake-flask method becomes essential for obtaining accurate and definitive data to support further optimization and preclinical development. Ultimately, a synergistic approach, where computational predictions guide the selection of compounds for experimental validation, is the most effective strategy for successfully navigating the complex landscape of kinase inhibitor development.
References
A Comparative Guide to Force Fields for Accurate logP Calculation
The octanol-water partition coefficient (logP) is a critical parameter in drug discovery and development, quantifying the lipophilicity of a compound. Accurate prediction of logP is essential for estimating a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Molecular dynamics (MD) simulations, coupled with various force fields, offer a powerful in silico approach for calculating logP. This guide provides a comparative analysis of different force fields used for this purpose, supported by experimental data and detailed protocols.
Performance of Common Force Fields in logP Calculation
The accuracy of logP calculations is highly dependent on the force field used to describe the molecular interactions. Several studies, many as part of the SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) challenges, have benchmarked the performance of common force fields. The root mean square error (RMSE) between calculated and experimental logP values is a key metric for evaluating their performance. A lower RMSE indicates a better predictive accuracy of the force field.
Below is a summary of the performance of various force fields based on data from comparative studies.
| Force Field Family | Specific Force Field | RMSE (log units) | Notes |
| CHARMM | CGenFF | 1.2[1] | Demonstrated good performance, though challenges exist with parameterizing certain halogenated compounds.[1] |
| AMBER | GAFF | 1.5[1] | Shows a tendency to overestimate the hydrophobicity of molecules.[1] Improved performance to an RMSE of around 1.2 log units has been reported in other studies.[2] |
| GAFF-DC | ~1.2[2] | A dielectric-corrected version of GAFF, showing comparable performance to the standard GAFF.[2] | |
| OPLS | OPLS-AA | > 1.6[3][4] | Tends to systematically miscalculate, often making molecules appear too hydrophobic.[1] |
| Specialized | Slipids | < 0.75 | Emerged as a top-performing force field for calculating partition coefficients in a membrane-water system.[5][6] |
Note: The performance of force fields can be influenced by the specific dataset of molecules and the simulation parameters used. The SAMPL challenges provide a standardized framework for comparing these methods.[3][4]
Experimental and Computational Protocols
The calculation of logP via molecular simulations involves determining the free energy of transferring a solute from water to octanol. A common and rigorous method for this is the alchemical free energy calculation.
Experimental Workflow for logP Calculation
Caption: Workflow for calculating logP using molecular dynamics simulations.
Detailed Methodologies:
-
System Preparation:
-
Force Field Parameterization: The initial step involves assigning force field parameters to the solute molecule. For force fields like GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field), this is typically done using automated tools that assign atom types and charges.[1]
-
Solvation: The parameterized solute is then placed in a periodic box of pre-equilibrated water and another in a box of pre-equilibrated octanol. The choice of "dry" (pure) or "wet" (water-saturated) octanol can slightly affect the results.[1]
-
-
Molecular Dynamics Simulations:
-
Energy Minimization: The solvated systems undergo energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The systems are then equilibrated, typically in the NPT ensemble (constant number of particles, pressure, and temperature), to allow the solvent to relax around the solute.[3] This is often a multi-step process, gradually releasing restraints on the solute.
-
Alchemical Free Energy Calculations: The free energy of solvation is calculated using methods like Thermodynamic Integration (TI) or Multistate Bennett Acceptance Ratio (MBAR).[1] This involves gradually "disappearing" the solute from the solvent (alchemical transformation) over a series of intermediate steps (windows). Each window is simulated for a specific duration (e.g., 5 ns).[1]
-
-
Data Analysis:
-
Free Energy Calculation: The simulation trajectories from the alchemical transformations are analyzed to calculate the solvation free energy of the solute in both water (ΔG_water) and octanol (ΔG_octanol).
-
logP Calculation: The octanol-water partition coefficient is then calculated from the difference in these free energies using the following equation: logP = (ΔG_water - ΔG_octanol) / 2.303RT where R is the gas constant and T is the temperature.
-
Key Considerations and Future Directions
The accuracy of logP prediction is not solely dependent on the force field but also on the simulation protocol, including the length of the simulation and the method used for free energy calculation.[3][4] For instance, ensuring proper convergence of the simulations is crucial for obtaining reliable results.[3][4]
While classical fixed-charge force fields are widely used, the development of polarizable force fields and machine learning-based force fields holds promise for improving the accuracy of logP calculations.[7] However, in recent challenges, polarizable force fields have not yet shown a significant advantage over fixed-charge models.[7]
References
- 1. Prediction of octanol-water partition coefficients for the SAMPL6-log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Precise force-field-based calculations of octanol-water partition coefficients for the SAMPL7 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking of Force Fields for Molecule-Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Safety Operating Guide
Essential Safety and Logistical Information
For the proper and safe disposal of Oxanol, it is critical to first identify the specific chemical substance, as "this compound" can refer to different compounds. This guide pertains to This compound with CAS number 56573-79-6 . Professionals should verify the CAS number of their substance before following these procedures.
This document provides a procedural, step-by-step guide for the safe handling and disposal of this compound (CAS 56573-79-6) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.1317 g/mol |
| Appearance | Colorless, flammable liquid |
| Odor | Sweet, fruity |
| Boiling Point | 170.5 °C at 760 mmHg |
| Flash Point | 71.4 °C |
| Density | 1.08 g/cm³ |
| Vapor Pressure | 0.471 mmHg at 25°C |
Hazard Identification and Safety Precautions
The following table summarizes the known hazards associated with this compound. This information is derived from available safety data sheets and chemical databases.
| Hazard Type | Description |
| Health Hazards | Suspected of causing cancer. May cause an allergic skin reaction. Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if inhaled. |
| Environmental | Harmful to aquatic life with long-lasting effects. Harms public health and the environment by destroying ozone in the upper atmosphere. |
| Physical Hazards | Flammable liquid and vapor. |
Precautionary Statements:
-
Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not breathe mist or vapors. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If swallowed, immediately call a POISON CENTER or doctor. If on skin, take off immediately all contaminated clothing and rinse skin with water. If skin irritation or rash occurs, get medical advice. If inhaled, remove person to fresh air and keep comfortable for breathing. If exposed or concerned, get medical advice.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Refer to manufacturer/supplier for information on recovery/recycling.
This compound Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This is based on general principles of chemical waste management and the specific hazards of this substance.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Waste Segregation:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Specifically, keep it separate from halogenated solvents to avoid higher disposal costs.[1]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, health hazard, environmental hazard).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal company.
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's emergency response team.
-
Do not allow the spilled material to enter drains or waterways.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Oxanol
This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel working with Oxanol. Given that "this compound" is a trade name for a flotation agent, the primary hazardous component of which is identified as 4-methyl-1,3-dioxan-4-ethanol, this document outlines the necessary precautions for its handling.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). |
| Body Protection | A lab coat or an all-service protective suit (e.g., L-1 or L-2 type) for larger quantities or in case of potential significant exposure. Cotton overalls may be sufficient for minimal exposure scenarios.[1] |
| Footwear | Closed-toe shoes, with leather boots recommended for handling larger quantities.[1] |
| Respiratory Protection | In case of inadequate ventilation or exceeding exposure limits, use a respirator with an appropriate filter canister (e.g., Type A or BKF).[1] For work inside tanks or vessels, an airline respirator (e.g., PSH-1, PSH-2 type) or oxygen-breathing apparatus is required.[1] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
